1,5-Dichloropentane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6210. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,5-dichloropentane | |
|---|---|---|
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InChI |
InChI=1S/C5H10Cl2/c6-4-2-1-3-5-7/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKDGROORAKTLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022094 | |
| Record name | 1,5-Dichloropentane | |
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Molecular Weight |
141.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | 1,5-Dichloropentane | |
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Vapor Pressure |
1.13 [mmHg] | |
| Record name | 1,5-Dichloropentane | |
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CAS No. |
628-76-2 | |
| Record name | 1,5-Dichloropentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=628-76-2 | |
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| Record name | 1,5-Dichloropentane | |
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| Record name | 1,5-DICHLOROPENTANE | |
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| Record name | Pentane, 1,5-dichloro- | |
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| Record name | 1,5-Dichloropentane | |
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| Record name | 1,5-dichloropentane | |
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| Record name | 1,5-DICHLOROPENTANE | |
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Foundational & Exploratory
Synthesis of 1,5-Dichloropentane from 1,5-Pentanediol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1,5-dichloropentane from 1,5-pentanediol (B104693), a key intermediate in various chemical and pharmaceutical applications. This document details two primary synthetic methodologies, presents quantitative data in a structured format, and provides detailed experimental protocols.
Introduction
This compound is a valuable bifunctional alkylating agent used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymers, and other specialty chemicals. Its preparation from the readily available 1,5-pentanediol is a common and important transformation in organic synthesis. The primary methods for this conversion involve the use of concentrated hydrochloric acid or thionyl chloride, each with its own advantages and disadvantages in terms of yield, reaction conditions, and safety considerations. This guide will explore both of these synthetic routes in detail.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 1,5-pentanediol via two different methods.
| Parameter | Method 1: Concentrated Hydrochloric Acid | Method 2: Thionyl Chloride (Representative) |
| Reagents | 1,5-Pentanediol, Concentrated HCl | 1,5-Pentanediol, Thionyl Chloride, Pyridine (B92270) (optional) |
| Yield | ~78-80%[1] | 74-79% (estimated based on similar diol reactions) |
| Reaction Temperature | 170°C[1] | 0°C to reflux (typically room temperature to 80°C) |
| Reaction Time | 4 hours[1] | 1-3 hours |
| Pressure | ~10 atm[1] | Atmospheric |
| Key Byproducts | 5-Chloro-1-pentanol, Pentamethylene oxide[1] | SO₂, HCl, Alkyl sulfite (B76179) esters |
| Purity (Commercial) | >95.0% (GC)[2][3] | ≥98.0% (GC)[4] |
Experimental Protocols
Method 1: Synthesis using Concentrated Hydrochloric Acid
This method, adapted from a patented procedure, utilizes high temperature and pressure to achieve a high yield of this compound.[1]
Materials:
-
1,5-Pentanediol (312 parts by weight)
-
Concentrated Hydrochloric Acid (1000 parts by weight)
-
15% Saline solution
-
Dilute Sodium Carbonate solution
-
Autoclave (enamel or ferrosilicon-lined)
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
A solution of 312 parts by weight of 1,5-pentanediol in 1000 parts by weight of concentrated hydrochloric acid is prepared.
-
The solution is placed in an enamel or ferrosilicon-lined autoclave.
-
The autoclave is heated to 170°C for 4 hours, during which a pressure of approximately 10 atmospheres will develop.
-
After the reaction, the autoclave is cooled to room temperature.
-
The reaction mixture is transferred to a separatory funnel, and the upper oily layer containing the product is separated from the lower aqueous layer.
-
The organic layer is washed sequentially with a 15% saline solution and a dilute sodium carbonate solution until neutral.
-
The crude this compound is then purified by vacuum distillation. A forerun consisting mainly of pentamethylene oxide is first collected, followed by the desired product.
Method 2: Synthesis using Thionyl Chloride
This protocol is a representative procedure for the conversion of diols to dichloroalkanes using thionyl chloride, often in the presence of a base like pyridine to neutralize the HCl byproduct.
Materials:
-
1,5-Pentanediol
-
Thionyl Chloride (SOCl₂) (2.2 - 2.5 equivalents)
-
Pyridine (optional, 2.2 - 2.5 equivalents)
-
Anhydrous dichloromethane (B109758) (or other inert solvent)
-
Ice bath
-
Round-bottom flask with a reflux condenser and a gas trap (for SO₂ and HCl)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, a solution of 1,5-pentanediol in anhydrous dichloromethane is prepared.
-
The flask is cooled in an ice bath.
-
Thionyl chloride (2.2 - 2.5 equivalents) is added dropwise to the cooled solution with stirring. If pyridine is used, it is typically added to the diol solution before the addition of thionyl chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 1-3 hours, or until the reaction is complete (monitored by TLC or GC).
-
The reaction mixture is cooled to room temperature and the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator. Toluene can be added and co-evaporated to help remove the last traces of thionyl chloride.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
The crude this compound is purified by vacuum distillation.
Reaction Mechanisms and Pathways
The conversion of 1,5-pentanediol to this compound proceeds through nucleophilic substitution reactions. The diagrams below illustrate the signaling pathways for the two primary methods.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to the Chemical Properties and Reactivity of 1,5-Dichloropentane
Audience: Researchers, scientists, and drug development professionals.
Abstract
1,5-Dichloropentane (C₅H₁₀Cl₂) is a bifunctional alkyl halide that serves as a versatile building block in organic synthesis. Its two primary chloride groups, separated by a flexible five-carbon chain, allow for a range of chemical transformations, most notably nucleophilic substitution and intramolecular cyclization reactions to form six-membered ring systems. This document provides a comprehensive overview of the chemical properties, reactivity, and key experimental applications of this compound, intended for professionals in chemical research and drug development.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid with a molecular structure featuring chlorine atoms at the terminal positions of a pentane (B18724) chain.[1] This structure dictates its physical properties and reactivity profile. It is classified as a flammable liquid and is known to be an irritant to the skin and eyes.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 628-76-2 | [4] |
| Molecular Formula | C₅H₁₀Cl₂ | [2][4][5] |
| Molecular Weight | 141.04 g/mol | [2][4][5] |
| Appearance | Colorless to Almost Colorless Liquid | [1][5] |
| Melting Point | -72 °C | [4][6] |
| Boiling Point | 180 °C (at 1013 hPa) | [4] |
| 63-66 °C (at 10 mm Hg) | [6] | |
| Density | 1.106 g/mL (at 25 °C) | [6] |
| 1.10 g/cm³ (at 20 °C) | [4] | |
| Solubility in Water | 0.125 g/L | [4] |
| Vapor Pressure | 1.5 hPa (at 25 °C) | [4] |
| Flash Point | 26 °C (closed cup) | [4] |
| Refractive Index (n²⁰/D) | 1.457 | [6] |
Reactivity and Reaction Mechanisms
The reactivity of this compound is dominated by the presence of two primary alkyl chloride groups. These sites are electrophilic and susceptible to attack by nucleophiles. Due to the unhindered nature of the primary carbons, the Sₙ2 (bimolecular nucleophilic substitution) mechanism is the predominant pathway.[7][8]
Nucleophilic Substitution Reactions
This compound readily undergoes substitution reactions with a variety of nucleophiles. Depending on the stoichiometry, either mono- or di-substitution products can be obtained.
Caption: Sₙ2 pathway for this compound.
Key reactions with common nucleophiles include:
-
With Cyanide Ions (CN⁻): Reaction with sodium or potassium cyanide in an alcohol solvent yields heptanedinitrile. This reaction is a classic example of carbon chain extension.[9] The use of an ethanol (B145695) solvent is crucial to avoid the competing hydrolysis reaction that would occur in the presence of water.[9]
-
With Sulfide (B99878) Ions (S²⁻): This reaction is particularly useful for synthesizing sulfur-containing heterocycles. With sodium sulfide (Na₂S), this compound undergoes an intramolecular cyclization to form tetrahydrothiopyran (B43164), also known as thiane.[1][6][10][11] The sulfide ion first displaces one chloride, and the resulting thiol intermediate then attacks the second electrophilic carbon in an intramolecular Sₙ2 reaction.[11]
-
With Azide (B81097) Ions (N₃⁻): Sodium azide can be used to introduce azide functionalities, which are precursors for amines or can be used in "click chemistry" cycloaddition reactions.[12][13]
-
With Ammonia (B1221849) (NH₃): Reaction with ammonia can lead to a mixture of products, including the formation of piperidine (B6355638) through intramolecular cyclization, though careful control of conditions is required.[14]
Intramolecular Cyclization
The five-carbon chain of this compound is ideally suited for forming stable six-membered rings via intramolecular reactions. When a nucleophile is introduced that can react a second time after the initial substitution, cyclization is often the major pathway.
Caption: Formation of Thiane via cyclization.
Elimination Reactions
While substitution is dominant for primary alkyl halides, elimination reactions (E2 mechanism) can occur, especially in the presence of strong, sterically hindered bases.[15] However, for this compound, substitution products are generally favored over alkenes.[16] The competition between substitution and elimination is a key consideration in planning syntheses using this reagent.[16]
Grignard Reagent Formation
This compound can react with magnesium metal in an anhydrous ether solvent to form a di-Grignard reagent, ClMg-(CH₂)₅-MgCl. This reagent is a powerful difunctional nucleophile. However, its synthesis can be challenging due to potential side reactions like intramolecular coupling. Once formed, it can be used to create carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[17][18][19][20]
Experimental Protocols
The following section details a representative experimental procedure for the synthesis of a heterocyclic compound using this compound.
Synthesis of Tetrahydrothiopyran (Thiane) from this compound
This procedure is based on the well-established nucleophilic substitution and subsequent intramolecular cyclization reaction with sodium sulfide.[1][6][10]
Objective: To synthesize tetrahydrothiopyran via the reaction of this compound with sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol (or Dimethylformamide - DMF)
-
Deionized water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide nonahydrate in a minimal amount of water. Add ethanol to this solution.
-
Addition of Reagent: Slowly add this compound to the stirred sulfide solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x volumes).
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by distillation under reduced pressure to yield pure tetrahydrothiopyran.
Caption: Workflow for the synthesis of Thiane.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.[1]
-
Hazards: It is a flammable liquid and vapor.[2][3][4] It is toxic if swallowed, causes skin irritation, and serious eye irritation.[2][4] It may also cause respiratory irritation.[2]
-
Handling: Work in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.[3]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3][4]
-
Incompatible Materials: Incompatible with strong oxidizing agents and strong bases.[3] It may also react with some metals.[21]
Conclusion
This compound is a valuable bifunctional electrophile in synthetic organic chemistry. Its well-defined reactivity, primarily through Sₙ2 mechanisms, allows for the straightforward synthesis of linear difunctionalized pentanes and, more significantly, six-membered heterocyclic systems through intramolecular cyclization. A thorough understanding of its properties, reaction mechanisms, and the competition between substitution and elimination pathways is essential for its effective use in the design and execution of complex synthetic routes in research and development.
References
- 1. CAS 628-76-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 628-76-2 [chemicalbook.com]
- 7. organic chemistry - Why are DCM and chloroform so resistant towards nucleophilic substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 11. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]
- 12. Overview of 1,5-Selective Click Reaction of Azides with Alkynes or Their Synthetic Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. askfilo.com [askfilo.com]
- 15. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
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- 17. web.mnstate.edu [web.mnstate.edu]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. chem.libretexts.org [chem.libretexts.org]
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1,5-Dichloropentane: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentane is a bifunctional organochlorine compound that serves as a valuable and versatile precursor in a multitude of organic syntheses. Its chemical structure, featuring two primary chlorine atoms separated by a flexible five-carbon chain, allows it to act as a potent electrophile in reactions with various nucleophiles. This reactivity is harnessed to construct a range of linear and cyclic molecules, making it a key building block in the synthesis of fine chemicals, pharmaceuticals, and polymers. This guide provides a comprehensive overview of the physicochemical properties of this compound, its core synthetic applications with detailed experimental protocols, and essential safety information.
Physicochemical Properties of this compound
This compound is a colorless liquid with the chemical formula C₅H₁₀Cl₂.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| CAS Number | 628-76-2[3] |
| Molecular Formula | C₅H₁₀Cl₂[3] |
| Molecular Weight | 141.04 g/mol [1][3] |
| Appearance | Colorless liquid[1][2] |
| Density | 1.10 g/cm³ at 20 °C[3] |
| Boiling Point | 180 °C at 1013 hPa[3] |
| Melting Point | -72 °C[3][4] |
| Flash Point | 26 °C (closed cup)[3] |
| Solubility | 0.125 g/L in water[3]. Miscible with ethanol, ether, and chloroform.[5] |
| Vapor Pressure | 1.5 hPa at 25 °C[3] |
Core Synthetic Applications
The primary utility of this compound in organic synthesis stems from its ability to undergo nucleophilic substitution reactions at both chlorinated carbons. This dual reactivity is particularly exploited in the formation of heterocyclic compounds and in carbon-carbon bond-forming reactions.
Synthesis of Piperidines
The piperidine (B6355638) ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[6] this compound provides a direct and efficient route to N-substituted piperidines through cyclization with primary amines. The reaction proceeds via a double nucleophilic substitution, where the amine first displaces one chloride ion to form a 5-chloro-N-alkylpentan-1-amine intermediate, which then undergoes intramolecular cyclization to form the piperidine ring.
Figure 1: Synthesis of N-Substituted Piperidines.
Quantitative Data for Piperidine Synthesis
| Primary Amine | Product | Conditions | Yield (%) |
| Aniline | 1-Phenylpiperidine | Alumina catalyst, 330-340°C | 83-90% |
| Benzylamine | 1-Benzylpiperidine | K₂CO₃, Acetone, Reflux | ~85% |
| Methylamine | 1-Methylpiperidine | Na₂CO₃, H₂O, 150°C | ~70% |
Synthesis of Thiane (B73995) (Tetrahydrothiopyran)
Thiane and its derivatives are important sulfur-containing heterocycles. This compound is a common starting material for the synthesis of the parent thiane ring. The reaction with a sulfide (B99878) source, such as sodium sulfide (Na₂S), results in an intramolecular double substitution to yield the six-membered cyclic sulfide.[7][8][9]
References
- 1. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 4. This compound | CAS#:628-76-2 | Chemsrc [chemsrc.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]
- 9. Solved What is the result of the reaction between Na2S and | Chegg.com [chegg.com]
An In-depth Technical Guide to the Solubility of 1,5-Dichloropentane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1,5-dichloropentane in a variety of common organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, as a reaction medium, and in the formulation of pharmaceutical products. This document collates available quantitative and qualitative solubility data, details relevant experimental methodologies for solubility determination, and presents a logical workflow for assessing solvent compatibility.
Core Concepts in Solubility
The solubility of a substance, in this case, this compound, in a particular solvent is governed by the principle of "like dissolves like." This adage refers to the similarity of intermolecular forces between the solute and the solvent. As a halogenated alkane, this compound is a relatively nonpolar molecule with dipole-dipole interactions and London dispersion forces being its primary intermolecular attractions. Its solubility is therefore expected to be higher in solvents with similar characteristics.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide array of organic solvents is not extensively documented in readily available literature. However, based on its chemical properties and available information, a general understanding of its solubility can be established. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and its miscibility with several common organic solvents.
| Solvent | Solvent Class | Formula | Solubility of this compound | Citation |
| Water | Protic Solvent | H₂O | 0.125 g/L (Insoluble/Immiscible) | [1][2][3][4] |
| Ethanol | Alcohol | C₂H₅OH | Miscible | [5][6] |
| Diethyl Ether | Ether | (C₂H₅)₂O | Miscible | [5][6] |
| Chloroform | Halogenated Alkane | CHCl₃ | Miscible | [5][6] |
Note on "Miscible": The term "miscible" indicates that this compound and the respective solvent are soluble in each other in all proportions, forming a homogeneous solution. For practical purposes in a laboratory setting, this can be considered as having very high solubility.
Experimental Protocols for Solubility Determination
The determination of the solubility of a liquid in a liquid, such as this compound in an organic solvent, can be achieved through several established experimental methods. The choice of method often depends on whether the two liquids are fully miscible or partially miscible.
Method 1: Visual Miscibility Determination (for assessing full miscibility)
This is a straightforward qualitative method to determine if two liquids are miscible in all proportions.
Protocol:
-
Preparation: Obtain high-purity samples of this compound and the desired organic solvent.
-
Apparatus: Use clean, dry glass test tubes or vials.
-
Procedure: a. To a series of test tubes, add varying ratios of this compound and the solvent (e.g., 1:9, 1:4, 1:1, 4:1, 9:1 by volume). b. After each addition, securely cap the test tube and agitate it vigorously for at least one minute. c. Allow the mixture to stand and observe for any phase separation.
-
Observation: If a single, clear, homogeneous phase is observed in all ratios, the two liquids are considered miscible. The formation of two distinct layers indicates immiscibility or partial miscibility.
Method 2: Isothermal Titration (for determining solubility limits of partially miscible liquids)
This method is used to quantify the solubility of a liquid in another when they are not fully miscible.
Protocol:
-
Setup: Place a known volume or weight of the solvent in a thermostatically controlled vessel equipped with a magnetic stirrer.
-
Titration: Slowly add the solute (this compound) to the solvent from a burette with constant stirring.
-
Endpoint Determination: The endpoint is reached when the solution becomes turbid or when a second phase just begins to form and persists. The volume of the solute added is then recorded.
-
Calculation: The solubility can be calculated based on the volume of solute added to the known amount of solvent to reach the saturation point.
Method 3: Gas Chromatography (GC) for Quantitative Analysis
For partially miscible systems, the concentration of the dissolved solute in the solvent-rich phase can be accurately determined using gas chromatography.
Protocol:
-
Equilibration: Prepare a saturated solution by adding an excess of this compound to the solvent in a sealed container. Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the two phases have clearly separated.
-
Sampling: Carefully extract a known volume of the solvent-rich phase, ensuring that none of the undissolved this compound phase is collected.
-
Analysis: a. Prepare a series of standard solutions of this compound in the same solvent with known concentrations. b. Inject the standards into a gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar or semi-polar capillary column) and a detector (e.g., a flame ionization detector - FID). c. Generate a calibration curve by plotting the peak area against the concentration of the standards. d. Inject the sample from the solvent-rich phase into the GC and determine its peak area. e. Use the calibration curve to determine the concentration of this compound in the sample, which represents its solubility in that solvent at that temperature.
Logical Workflow for Solvent Selection
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on desired solubility characteristics.
References
- 1. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 2. This compound CAS#: 628-76-2 [m.chemicalbook.com]
- 3. This compound | CAS#:628-76-2 | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. This compound, 98% | Fisher Scientific [fishersci.ca]
- 6. This compound, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
safety and handling precautions for 1,5-Dichloropentane
An In-depth Technical Guide to the Safe Handling of 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No. 628-76-2), a flammable and toxic chemical intermediate used in various organic synthesis applications.[1] Adherence to these guidelines is critical to ensure personnel safety and environmental protection in a laboratory or industrial setting.
Physicochemical and Hazard Data
Proper handling procedures are predicated on a thorough understanding of the substance's properties and associated hazards.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4] |
| Molecular Weight | 141.04 g/mol | [2][5] |
| Appearance | Colorless to almost colorless clear liquid | [1][3][4] |
| Melting Point | -72 °C (-97.6 °F) | [3][5][6] |
| Boiling Point | 180 °C (356 °F) at 1013 hPa | [5] |
| 63-66 °C at 10 mm Hg | [3][7] | |
| Density | 1.10 g/cm³ at 20 °C | [5] |
| 1.106 g/mL at 25 °C | [3][7] | |
| Flash Point | 26 °C (78.8 °F) - closed cup | [5][8] |
| Vapor Pressure | 1.5 hPa at 25 °C | [3][5] |
| Water Solubility | 0.125 g/L (insoluble) | [3][5] |
| Refractive Index | n20/D 1.457 | [3][7] |
GHS Hazard Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[9]
-
Flammable Liquids: Category 3 (H226: Flammable liquid and vapor)[2][5][9]
-
Acute Toxicity, Oral: Category 3 (H301: Toxic if swallowed)[2][5]
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)[2][5][9]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[2][5][9]
-
Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (H335: May cause respiratory irritation)[2][5][9]
-
Hazardous to the Aquatic Environment (Acute): Category 3 (H402: Harmful to aquatic life)
-
Hazardous to the Aquatic Environment (Long-term): Category 3 (H412: Harmful to aquatic life with long lasting effects)[4][9]
Hazard Pictograms:
Experimental Protocols and Handling Procedures
Strict adherence to established protocols is mandatory when working with this compound.
Engineering Controls
-
Ventilation: Work must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to maintain exposure levels below occupational limits.[8][10][11] Use explosion-proof electrical, ventilating, and lighting equipment.[8][9][10]
-
Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8][12]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.[12]
-
Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8] A face shield may be necessary for splash protection.[13]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, a NIOSH-approved respirator with appropriate cartridges must be used.[9][10]
General Handling Protocol
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. Clear the work area of any incompatible materials, such as strong oxidizing agents and strong bases.[4][8]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][8][9] Use only non-sparking tools and take precautionary measures against static discharge by grounding/bonding containers and receiving equipment.[8][10]
-
Chemical Transfer: When transferring the liquid, use a funnel or other appropriate equipment to minimize splashing. Perform transfers within a fume hood.
-
Usage: Avoid breathing vapors or mist.[9][10] Do not eat, drink, or smoke when using this product.[9][10]
-
Post-Handling: Wash hands and any exposed skin thoroughly after handling.[8][9][10] Decontaminate all equipment used.
-
Storage: Store in a designated flammables area in the original, tightly closed container.[3][4][8] The storage area should be cool, dry, and well-ventilated.[4][8][11] Store locked up and separate from oxidizing materials.[9]
Emergency Response Workflows
Immediate and correct response to emergencies such as spills or personnel exposure is critical.
Accidental Release (Spill) Response
The following workflow outlines the protocol for managing a spill of this compound.
Caption: Workflow for managing a this compound spill.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate personnel from the vicinity of the spill and alert others in the area.[14]
-
Control Ignition: Eliminate all ignition sources (no smoking, flares, sparks, or flames).[15] All equipment used during cleanup must be grounded.[15]
-
Ventilate: Ensure the area is well-ventilated.[14]
-
Don PPE: Before approaching the spill, don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and protective clothing.[14]
-
Containment: Stop the leak if it can be done without risk.[9][15] Contain and collect the spillage with a non-combustible, absorbent material such as sand, earth, or vermiculite.[8][9][15] Do not use combustible materials like sawdust.[8]
-
Collection: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[8][9][15]
-
Decontamination: Wash the spill site after the material has been collected.
-
Disposal: Dispose of the container and its contents in accordance with all local, regional, national, and international regulations.[4][9]
First Aid Measures for Exposure
The following diagram illustrates the appropriate first aid response for different routes of exposure.
Caption: First aid response pathways for this compound exposure.
Detailed First Aid Protocols:
-
Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[8][9] If breathing has stopped or is difficult, provide artificial respiration or oxygen.[8][16] Get medical attention immediately.[4][8]
-
Skin Contact: Immediately flush the contaminated skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[4][8][9] Wash the affected area with soap and water.[16] Seek medical attention if irritation develops or persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][8][9] Remove contact lenses if present and easy to do.[8][9] Get immediate medical attention.[4][8][9]
-
Ingestion: If swallowed, immediately call a poison center or doctor.[9] Wash out the mouth with water.[9] Do NOT induce vomiting unless directed to do so by medical personnel.[8][9] Never give anything by mouth to an unconscious person.[8]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[4][15] A water spray may be used to cool fire-exposed containers.[8][9]
-
Specific Hazards: This substance is a flammable liquid.[4] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][8][15] Containers may explode when heated.[4][8]
-
Hazardous Combustion Products: Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][8]
-
Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[4][8][15]
References
- 1. CAS 628-76-2: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [chembk.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | 628-76-2 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. airgas.com [airgas.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. echemi.com [echemi.com]
- 12. benchchem.com [benchchem.com]
- 13. trimaco.com [trimaco.com]
- 14. angenechemical.com [angenechemical.com]
- 15. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
CAS number 628-76-2 chemical information and properties
An In-depth Technical Guide to 1,5-Dichloropentane (CAS Number: 628-76-2)
This technical guide provides a comprehensive overview of the chemical information, physicochemical properties, reactivity, and safety data for this compound, identified by the CAS number 628-76-2. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity
This compound is a halogenated alkane that serves as a versatile building block in organic synthesis. Its bifunctional nature, with two terminal chlorine atoms, allows for a variety of chemical transformations.
| Identifier | Value |
| CAS Number | 628-76-2[1][2][3][4] |
| IUPAC Name | This compound[4] |
| Molecular Formula | C₅H₁₀Cl₂[2][3][4] |
| Molecular Weight | 141.04 g/mol [2][3][4] |
| Synonyms | Pentamethylene chloride, Pentamethylene dichloride, Amylene chloride[1][4][5] |
| InChI Key | LBKDGROORAKTLC-UHFFFAOYSA-N[2][4] |
| SMILES | ClCCCCCCl[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.
| Property | Value |
| Physical State | Colorless liquid[4] |
| Melting Point | -72 °C[2] |
| Boiling Point | 180 °C at 1013 hPa[2] |
| 63-66 °C at 10 mm Hg[1] | |
| Density | 1.106 g/mL at 25 °C[1] |
| 1.10 g/cm³ at 20 °C[2] | |
| Vapor Pressure | 1.5 hPa at 25 °C[2] |
| Solubility in Water | 0.125 g/L[2] |
| Refractive Index (n20/D) | 1.457[1] |
| Flash Point | 26 °C (closed cup)[2] |
Reactivity and Applications
This compound is primarily utilized as a precursor in the synthesis of other organic compounds. A notable application is its use in the preparation of tetrhydrothiopyran, also known as thiane, through a reaction with a sulfide (B99878) source.[1] This transformation highlights the utility of this compound as a five-carbon building block for the construction of heterocyclic systems.
Experimental Protocols
Synthesis of Tetrahydrothiopyran (B43164) from this compound
This protocol describes a general procedure for the synthesis of tetrahydrothiopyran via the reaction of this compound with sodium sulfide.
Materials:
-
This compound
-
Sodium sulfide (Na₂S)
-
Ethanol (B145695) (or a suitable solvent)
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium sulfide in a mixture of ethanol and water.
-
Add this compound to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for several hours.
-
Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction to separate the organic product from the aqueous phase.
-
Wash the organic layer with brine and dry it over an anhydrous drying agent (e.g., magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain pure tetrahydrothiopyran.
Below is a graphical representation of the experimental workflow.
References
- 1. This compound | 628-76-2 [chemicalbook.com]
- 2. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 3. This compound | 628-76-2 | AAA62876 | Biosynth [biosynth.com]
- 4. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pentane, 1,5-dichloro- (CAS 628-76-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
An In-depth Technical Guide to the Physical Properties of Pentamethylene Dichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethylene dichloride, also known as 1,5-dichloropentane, is a halogenated aliphatic hydrocarbon with the chemical formula C₅H₁₀Cl₂.[1][2] Its bifunctional nature, with chlorine atoms at the terminal positions of a five-carbon chain, makes it a versatile reagent and building block in organic synthesis. A thorough understanding of its physical properties is crucial for its application in research and development, particularly in reaction design, process scale-up, and safety assessments. This guide provides a comprehensive overview of the key physical characteristics of pentamethylene dichloride, supported by tabulated data and generalized experimental protocols.
Core Physical Properties
The physical state of pentamethylene dichloride under standard conditions is a colorless liquid.[3][4] The following table summarizes its key quantitative physical properties.
| Physical Property | Value | Conditions | Reference(s) |
| Molecular Weight | 141.04 g/mol | [3][5][6] | |
| Boiling Point | 180 °C | 1013 hPa | [5][6][7] |
| 63-66 °C | 10 mmHg | [4] | |
| Melting Point | -72 °C | [5][6][7] | |
| Density | 1.10 g/cm³ | 20 °C | [5][6] |
| 1.093 g/cm³ | 20 °C | [1] | |
| 1.106 g/mL | 25 °C | [4] | |
| Solubility in Water | 0.125 g/L | [4][5] | |
| Insoluble | [4][8] | ||
| Vapor Pressure | 1.5 hPa | 25 °C | [4][5][6] |
| 1.13 mmHg | [3] | ||
| Refractive Index | 1.457 | 20 °C/D | [4][7] |
| 1.4540-1.4580 | 20 °C | [9] |
Experimental Protocols for Physical Property Determination
While specific experimental protocols for pentamethylene dichloride were not found in the surveyed literature, the following are generalized and widely accepted methods for determining the key physical properties of liquid organic compounds.
Melting Point Determination
The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a substance like pentamethylene dichloride, which has a very low melting point, a cryostat or a specialized low-temperature apparatus would be necessary.
General Protocol:
-
A small sample of the solidified compound is placed in a capillary tube.
-
The capillary tube is placed in a melting point apparatus equipped with a cooling system.
-
The temperature is slowly increased while the sample is observed.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
General Protocol (Simple Distillation):
-
A sample of pentamethylene dichloride is placed in a round-bottom flask.
-
A distillation apparatus is assembled with a thermometer placed at the vapor outlet to the condenser.
-
The flask is heated, and the temperature is monitored.
-
The boiling point is the temperature at which the vapor temperature stabilizes during distillation. For high-boiling liquids, vacuum distillation can be employed to lower the boiling point.
Density Measurement
Density is the mass of a substance per unit volume.
General Protocol (Pycnometer Method):
-
The mass of a clean, dry pycnometer (a flask of a known volume) is determined.
-
The pycnometer is filled with pentamethylene dichloride, and its mass is measured.
-
The temperature of the liquid is recorded.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Solubility Determination
Solubility is the ability of a substance (solute) to dissolve in a solvent to form a homogeneous solution.
General Protocol (Qualitative):
-
A small, measured amount of pentamethylene dichloride is added to a test tube containing a measured volume of the solvent (e.g., water).
-
The mixture is agitated vigorously.
-
The mixture is allowed to stand and is observed for the presence of separate layers or a homogeneous solution. The degree of miscibility is noted.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how fast light travels through a material.
General Protocol (Abbe Refractometer):
-
A few drops of pentamethylene dichloride are placed on the prism of an Abbe refractometer.
-
The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound like pentamethylene dichloride.
Caption: General workflow for determining the physical properties of a liquid organic compound.
Conclusion
This technical guide provides essential physical property data for pentamethylene dichloride, which is fundamental for its safe handling, use in chemical synthesis, and in the development of new chemical entities. The provided generalized experimental protocols serve as a foundation for laboratory procedures to verify these properties. The structured presentation of this data aims to support researchers and professionals in their scientific endeavors.
References
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. Pentane, 1,5-dichloro- [webbook.nist.gov]
- 3. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 628-76-2 [m.chemicalbook.com]
- 5. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. This compound [stenutz.eu]
- 8. Dichloropentane | C5H10Cl2 | CID 522765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound, 98% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
The Versatility of 1,5-Dichloropentane in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentane, a bifunctional alkylating agent, serves as a valuable and versatile building block in medicinal chemistry. Its five-carbon chain with reactive chlorine atoms at both ends allows for the construction of a variety of cyclic and linear structures that are integral to the architecture of numerous biologically active molecules. This technical guide explores the potential applications of this compound in the synthesis of pharmaceuticals, with a focus on its role in forming key heterocyclic scaffolds and its use as a flexible linker in modern therapeutic modalities.
Core Applications of this compound
The primary utility of this compound in medicinal chemistry stems from its ability to act as a precursor for five-carbon units in cyclization and alkylation reactions.
Synthesis of Piperidine (B6355638) Derivatives
The piperidine moiety is a ubiquitous scaffold found in a vast array of pharmaceuticals, including antipsychotics, antihistamines, and opioid analgesics. This compound is a key reagent for the synthesis of the piperidine ring through cyclization with a primary amine.
General Reaction:
A primary amine reacts with this compound in a double nucleophilic substitution reaction to form the six-membered piperidine ring.
Experimental Protocol: Synthesis of 1-Phenylpiperidine
A representative protocol for the synthesis of a substituted piperidine is the reaction of aniline (B41778) with this compound.
-
Materials: this compound, Aniline, Sodium Carbonate, Acetonitrile.
-
Procedure:
-
To a solution of aniline (1.0 equivalent) in acetonitrile, add sodium carbonate (2.5 equivalents) and this compound (1.1 equivalents).
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-phenylpiperidine.
-
Quantitative Data for Piperidine Synthesis:
| Product | Reactants | Catalyst/Base | Solvent | Yield (%) | Reference |
| 1-Phenylpiperidine | Aniline, this compound | Sodium Carbonate | Acetonitrile | Not specified | General Method |
Logical Relationship: Synthesis of Piperidine
Caption: Synthesis of a piperidine derivative from this compound.
This compound as a Linker in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of target proteins. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The length and flexibility of this linker are critical for the efficacy of the PROTAC. Simple alkyl chains, such as the pentyl chain derived from this compound, are commonly used as flexible linkers.[1][2]
Experimental Workflow: PROTAC Synthesis
The synthesis of a PROTAC involves the separate synthesis of the target protein ligand, the E3 ligase ligand, and the linker, followed by their conjugation. This compound can be functionalized at one end to allow for sequential attachment to the two ligands.
Caption: General workflow for the synthesis of a PROTAC.
Quantitative Data for PROTAC Linkers:
The optimal linker length for PROTACs is target-dependent and is often determined empirically. Alkyl chains are a common starting point for linker design.[2]
| PROTAC Target | Linker Type | Optimal Length (atoms) | Biological Activity | Reference |
| Estrogen Receptor-α | Alkyl | 16 | Potent degradation | [2] |
| BRD4 | PEG/Alkyl | Variable | Degradation potency varies with length | [1] |
Synthesis of Thiane Derivatives
This compound can be used to synthesize tethydrothiopyran (thiane) through a reaction with a sulfide (B99878) source, such as sodium sulfide.[3] Thiane derivatives have applications in medicinal chemistry, for example, as scaffolds for enzyme inhibitors.
Signaling Pathways Targeted by Molecules Derived from this compound
The biological activity of molecules synthesized using this compound is determined by the final structure. For instance, many piperidine-containing drugs, such as antipsychotics, target dopamine (B1211576) and serotonin (B10506) receptors in the central nervous system.
Signaling Pathway: Dopamine D2 Receptor Signaling
Many atypical antipsychotics, which can be synthesized using a piperidine scaffold, act as antagonists or partial agonists at the dopamine D2 receptor, a G-protein coupled receptor (GPCR).
Caption: Simplified dopamine D2 receptor signaling pathway.
Conclusion
This compound is a fundamental building block in medicinal chemistry with significant potential in the synthesis of bioactive compounds. Its utility in the construction of the pharmaceutically important piperidine ring and its application as a flexible linker in the burgeoning field of PROTACs highlight its continued relevance in drug discovery and development. The straightforward reactivity of this compound, coupled with the biological importance of the structures it can generate, ensures its place as a valuable tool for medicinal chemists. Further exploration of its applications in the synthesis of novel and diverse molecular architectures is warranted.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Piperidine from 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthesis of the piperidine (B6355638) scaffold, a ubiquitous motif in a vast array of pharmaceuticals and natural products, is of significant interest in medicinal chemistry and drug development. One efficient and environmentally conscious approach to piperidine and its N-substituted derivatives is the cyclocondensation of 1,5-dichloropentane with a primary amine. This method offers a direct route to the piperidine ring system.
Recent advancements have demonstrated that this transformation can be effectively carried out in a one-pot synthesis under microwave irradiation.[1][2][3] This approach, particularly in an alkaline aqueous medium, presents a greener alternative to traditional methods that often require harsh conditions and organic solvents. The use of microwave assistance can dramatically reduce reaction times and potentially improve yields.[1][2][3]
This protocol details a microwave-assisted synthesis of N-substituted piperidines from this compound and various primary amines in an aqueous solution of potassium carbonate. The reaction proceeds via a tandem nucleophilic substitution, where the primary amine first displaces one chlorine atom to form an N-substituted 5-chloropentan-1-amine intermediate, which then undergoes intramolecular cyclization to yield the corresponding N-substituted piperidine.
Key Advantages of this Method:
-
Efficiency: The one-pot nature of the reaction simplifies the synthetic procedure.
-
Speed: Microwave irradiation significantly shortens reaction times compared to conventional heating.
-
Green Chemistry: The use of water as a solvent and the absence of hazardous reagents align with the principles of green chemistry.
-
Versatility: This method is applicable to a range of primary amines, allowing for the synthesis of diverse N-substituted piperidines.
Experimental Protocols
General Protocol for the Microwave-Assisted Synthesis of N-Substituted Piperidines
This protocol is adapted from the procedure reported by Ju and Varma (2006) for the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines.[1][2][3]
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, propylamine, etc.)
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying
-
Microwave reactor
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable microwave reactor vessel equipped with a magnetic stir bar, combine this compound (1.0 mmol), the desired primary amine (1.0 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: Add deionized water (2 mL) to the reaction vessel.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 15 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude N-substituted piperidine.
-
Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the synthesis of various N-substituted piperidines from this compound and primary amines, based on the findings of Ju and Varma (2006).[1][2][3]
| Entry | Primary Amine | Product | Reaction Time (min) | Yield (%) |
| 1 | Benzylamine | N-Benzylpiperidine | 10 | 92 |
| 2 | Propylamine | N-Propylpiperidine | 15 | 85 |
| 3 | Aniline | N-Phenylpiperidine | 20 | 78 |
| 4 | Cyclohexylamine | N-Cyclohexylpiperidine | 15 | 88 |
Visualizations
Reaction Pathway
Caption: Synthetic pathway for N-substituted piperidines.
Experimental Workflow
Caption: Workflow for piperidine synthesis.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. Aqueous N-Heterocyclization of Primary Amines and Hydrazines with Dihalides: Microwave-Assisted Syntheses of N-Azacycloalkanes, Isoindole, Pyrazole, Pyrazolidine, and Phthalazine Derivatives [organic-chemistry.org]
- 3. Aqueous N-heterocyclization of primary amines and hydrazines with dihalides: microwave-assisted syntheses of N-azacycloalkanes, isoindole, pyrazole, pyrazolidine, and phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 1,5-Dichloropentane in the Synthesis of Thiane and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thiane (B73995) and its derivatives, utilizing 1,5-dichloropentane as a key starting material. Thiane and its substituted analogues are important scaffolds in medicinal chemistry, appearing in a range of biologically active compounds.
Introduction to Thiane Synthesis
The synthesis of the saturated six-membered heterocycle, thiane (also known as tetrahydrothiopyran), from 1,5-dihalopentanes is a fundamental and widely used transformation in organic chemistry. The reaction proceeds via a nucleophilic substitution reaction where a sulfur nucleophile, typically sodium sulfide (B99878), displaces the two terminal halogen atoms, leading to the formation of the heterocyclic ring. While 1,5-dibromopentane (B145557) is also commonly used, this compound offers a cost-effective alternative for large-scale synthesis.
Synthesis of Thiane from 1,5-Dihalopentane
The direct cyclization of a 1,5-dihalopentane with a sulfide source is an efficient method for the preparation of thiane. The following table summarizes the reaction conditions and yield for the synthesis of thiane using 1,5-dibromopentane, which is analogous to the reaction with this compound.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Dibromopentane | Sodium sulfide nonahydrate | None (neat) | 170 | 7 | 80 | [1] |
Reaction Pathway for the Synthesis of Thiane
Caption: Reaction pathway for the synthesis of thiane.
Experimental Protocol: Synthesis of Thiane
This protocol is adapted from a procedure using 1,5-dibromopentane and is expected to be applicable to this compound with potential adjustments to reaction time and temperature.[1]
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Kugelrohr distillation apparatus (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and 1.5 equivalents of sodium sulfide nonahydrate.
-
Heat the reaction mixture in an oil bath at approximately 170°C for 7 hours. The reaction should be monitored for the consumption of the starting material by a suitable technique like GC-MS.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add water and dichloromethane to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude thiane.
-
Purify the crude product by Kugelrohr distillation to yield pure thiane.[1]
Synthesis of Thiane Derivatives
This compound serves as a versatile precursor for a variety of thiane derivatives. By employing substituted 1,5-dichloropentanes or by further functionalizing the thiane ring, a diverse library of compounds can be accessed. These derivatives are of significant interest in drug discovery and development.
General Workflow for Thiane Derivative Synthesis
Caption: A generalized experimental workflow for synthesis.
Applications in Medicinal Chemistry and Drug Development
Thiane and its derivatives are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds. The sulfur atom in the thiane ring can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets.
Thiazines, which are related heterocyclic compounds containing nitrogen and sulfur, and their derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity: Certain thiazine (B8601807) derivatives have shown potent activity against various bacteria and fungi.
-
Anticancer and Antitumor Activity: The thiane scaffold is found in some compounds investigated for their potential as anticancer agents.
-
Anti-inflammatory and Analgesic Effects: Some derivatives have exhibited anti-inflammatory and pain-relieving properties.
-
Antiviral Activity: Thiane-containing molecules have been explored for their antiviral capabilities.
The development of green synthetic methods for these heterocyclic compounds is also an active area of research, aiming to create more environmentally friendly processes for the production of these valuable molecules.[2] The versatility of the thiane ring system allows for the synthesis of diverse libraries of compounds for screening in drug discovery programs.
References
Application of 1,5-Dichloropentane as an Alkylating Agent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentane is a versatile bifunctional alkylating agent utilized in the synthesis of a variety of cyclic and acyclic compounds. Its two reactive chlorine atoms, separated by a flexible five-carbon chain, allow for the construction of five and six-membered heterocyclic systems, as well as the introduction of a pentylene linker between two nucleophiles. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and as a precursor for a busulfan (B1668071) analogue, a compound class of interest in drug development.
Application 1: Synthesis of N-Substituted Piperidines
The reaction of this compound with primary amines is a classical and effective method for the synthesis of N-substituted piperidines, a common scaffold in many pharmaceuticals. The reaction proceeds via a sequential intramolecular cyclization.
Experimental Protocol: Synthesis of N-Benzylpiperidine
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (B52724) (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzylamine (1.0 equivalent).
-
Dissolve the benzylamine in anhydrous acetonitrile to a concentration of approximately 0.1 M.
-
Add anhydrous potassium carbonate (2.0 equivalents) to the solution.
-
Add this compound (1.1 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer in vacuo to obtain the crude N-benzylpiperidine.
-
Purify the product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| Benzylamine | This compound | K₂CO₃ | Acetonitrile | 18 | 82 | 75-85 |
Note: Yields are typical and may vary depending on the specific primary amine and reaction scale.
Caption: Step-by-step workflow for the synthesis of thiane.
Application 3: Synthesis of a Busulfan Analogue for Drug Development
Busulfan is a bifunctional alkylating agent used in cancer chemotherapy. Analogues of busulfan with modified alkane chain lengths are of interest for their potential to exhibit altered reactivity and biological activity. This compound can be converted to 1,5-pentanediol (B104693), which can then be used to synthesize a pentamethylene analogue of busulfan.
Experimental Protocol: Synthesis of 1,5-Bis(methanesulfonyloxy)pentane
Step 1: Conversion of this compound to 1,5-Pentanediol (Not detailed, assumed as starting material for this protocol)
Step 2: Synthesis of 1,5-Bis(methanesulfonyloxy)pentane
Materials:
-
1,5-Pentanediol
-
Methanesulfonyl Chloride (MsCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a flask, dissolve 1,5-pentanediol (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (2.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (2.2 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by adding 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
Data Presentation:
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1,5-Pentanediol | Methanesulfonyl Chloride | Pyridine | DCM | 5 | 0 to RT | >90 |
Note: This is a general procedure for the mesylation of diols.
Signaling Pathway: Mechanism of Action of Busulfan Analogues
Busulfan and its analogues are DNA alkylating agents. They act by cross-linking DNA strands, which inhibits DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cells, such as cancer cells.
DNA Alkylation by Busulfan Analogue
Application Notes and Protocols: 1,5-Dichloropentane as a Cross-linking Agent in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1,5-dichloropentane as a cross-linking agent for the synthesis of novel polymers. The protocols detailed below are based on established principles of polymer chemistry and are intended to serve as a foundational guide for researchers exploring the development of cross-linked polymers for various applications, including drug delivery and biomaterials.
Introduction
This compound is a bifunctional alkyl halide that can serve as an effective cross-linking agent for polymers containing nucleophilic functional groups. The formation of covalent bonds between polymer chains via this compound enhances the mechanical strength, thermal stability, and chemical resistance of the resulting material. The five-carbon spacer of the pentane (B18724) chain provides a degree of flexibility to the cross-linked network. This document outlines the synthesis of suitable polymers, the cross-linking procedure, and methods for characterization.
Principle of Cross-linking
The cross-linking mechanism involves a bimolecular nucleophilic substitution (SN2) reaction. Nucleophilic groups on the polymer backbone, such as primary or secondary amines, hydroxyl groups, or thiol groups, attack the electrophilic carbon atoms of this compound, displacing the chloride ions and forming stable covalent linkages.
Polymer Synthesis
The synthesis of polymers with pendant nucleophilic groups is a prerequisite for cross-linking with this compound. Below are generalized protocols for the synthesis of polyamines, polyols, and polythiols.
Synthesis of Linear Poly(amidoamine)s
Linear poly(amidoamine)s can be synthesized via the Michael addition of a primary amine to a bis(acrylamide).
Experimental Protocol:
-
In a round-bottom flask, dissolve the bis(acrylamide) monomer in a suitable solvent (e.g., methanol (B129727) or water).
-
Add the primary amine dropwise to the stirring solution at room temperature.
-
Allow the reaction to proceed for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., diethyl ether or acetone).
-
Filter and wash the polymer with the non-solvent to remove unreacted monomers.
-
Dry the polymer under vacuum to a constant weight.
Synthesis of Poly(hydroxyethyl acrylate)
Poly(hydroxyethyl acrylate) can be synthesized via free radical polymerization of 2-hydroxyethyl acrylate (B77674) (HEA).
Experimental Protocol:
-
Dissolve 2-hydroxyethyl acrylate and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a suitable solvent (e.g., dimethylformamide, DMF).
-
Deoxygenate the solution by bubbling with an inert gas for 30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 60-80 °C) to initiate polymerization.
-
Maintain the temperature for the desired reaction time (e.g., 6-24 hours).
-
Cool the reaction mixture and precipitate the polymer in a non-solvent (e.g., methanol or water).
-
Filter, wash, and dry the polymer as described previously.
Synthesis of Poly(thiourethane)s
Poly(thiourethane)s containing free thiol groups can be prepared by the polyaddition of a diisocyanate and a dithiol.
Experimental Protocol:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dithiol monomer in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
Add the diisocyanate dropwise to the stirring solution.
-
A catalyst, such as dibutyltin (B87310) dilaurate, can be added to accelerate the reaction.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours.
-
Monitor the disappearance of the isocyanate peak (~2270 cm⁻¹) using FTIR spectroscopy.
-
Once the reaction is complete, precipitate the polymer in a non-solvent (e.g., hexane (B92381) or methanol).
-
Filter, wash, and dry the polymer.
Cross-linking Protocol with this compound
This protocol describes a general procedure for cross-linking polymers containing nucleophilic functional groups with this compound.
Materials:
-
Polymer with nucleophilic functional groups (e.g., polyamine, polyol, or polythiol)
-
This compound
-
Anhydrous aprotic solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., triethylamine, potassium carbonate, or sodium hydride, depending on the nucleophile's reactivity)
-
Inert atmosphere (Nitrogen or Argon)
Experimental Protocol:
-
Dissolve the polymer in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere.
-
Add the base to the polymer solution. The amount of base will depend on the concentration of nucleophilic groups.
-
Add the desired amount of this compound to the solution. The molar ratio of this compound to the nucleophilic groups on the polymer will determine the cross-linking density.
-
Heat the reaction mixture to a temperature appropriate for the specific nucleophilic substitution (typically between 60-120 °C).
-
Monitor the progress of the cross-linking reaction by observing changes in viscosity or by taking aliquots for analysis (e.g., FTIR to track the disappearance of N-H, O-H, or S-H peaks).
-
Once the desired degree of cross-linking is achieved (often indicated by gel formation), cool the reaction to room temperature.
-
If a soluble cross-linked polymer is desired, the reaction should be stopped before the gel point.
-
Purify the cross-linked polymer by washing with appropriate solvents to remove unreacted this compound, base, and salts. For hydrogels, this can be done by swelling in deionized water and repeated washing.
-
Dry the cross-linked polymer under vacuum.
Data Presentation
The following tables provide hypothetical quantitative data for the synthesis and cross-linking of a polyamine as an example. These values are intended to serve as a guide for experimental design.
Table 1: Synthesis of Linear Poly(amidoamine)
| Parameter | Value |
| Monomer 1 (Bis(acrylamide)) | N,N'-methylenebis(acrylamide) |
| Monomer 2 (Primary Amine) | 1,4-Diaminobutane |
| Molar Ratio (Monomer 1:Monomer 2) | 1:1.05 |
| Solvent | Methanol |
| Reaction Temperature | 25 °C |
| Reaction Time | 48 hours |
| Yield | 85% |
| Molecular Weight (Mn) | 15,000 g/mol |
| Polydispersity Index (PDI) | 1.8 |
Table 2: Cross-linking of Poly(amidoamine) with this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Polymer Concentration | 10% (w/v) in DMF | 10% (w/v) in DMF | 10% (w/v) in DMF |
| Molar Ratio (Amine groups:this compound) | 4:1 | 2:1 | 1:1 |
| Base | Triethylamine | Triethylamine | Triethylamine |
| Reaction Temperature | 80 °C | 80 °C | 80 °C |
| Reaction Time | 12 hours | 8 hours | 4 hours (gelation) |
| Swelling Ratio in Water* | 1500% | 800% | Insoluble Gel |
| Cross-linking Density (mol/cm³)** | Low | Medium | High |
* Swelling ratio is calculated as ((Ws - Wd) / Wd) * 100%, where Ws is the weight of the swollen gel and Wd is the weight of the dry gel. ** Cross-linking density can be estimated from swelling studies or determined by techniques like rheology.[1][2][3]
Visualization of Workflows and Pathways
Polymer Synthesis and Cross-linking Workflow
Caption: Workflow for polymer synthesis and subsequent cross-linking.
Signaling Pathway of Cross-linking Reaction
Caption: Reaction pathway for cross-linking with this compound.
Characterization of Cross-linked Polymers
A variety of analytical techniques can be employed to characterize the structure and properties of the cross-linked polymers.
Table 3: Characterization Techniques
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups, monitoring the disappearance of N-H, O-H, or S-H peaks, and the formation of C-N, C-O, or C-S bonds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of the polymer and cross-linked network. |
| Gel Permeation Chromatography (GPC) | Determination of molecular weight and polydispersity of the initial polymer. Not suitable for insoluble cross-linked gels. |
| Rheometry | Measurement of viscoelastic properties, determination of gel point, and estimation of cross-linking density.[3] |
| Dynamic Mechanical Analysis (DMA) | Characterization of thermomechanical properties, including glass transition temperature (Tg) and storage modulus, which relates to cross-linking density.[3] |
| Swelling Studies | Estimation of cross-linking density by measuring the solvent uptake of the polymer network.[1] |
| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology and porous structure of the cross-linked material. |
Applications in Drug Delivery
Cross-linked polymers synthesized using this compound can be designed as matrices for the controlled release of therapeutic agents. The cross-linking density can be tailored to control the diffusion rate of the encapsulated drug. For instance, a higher cross-linking density will generally result in a slower release profile. These materials can be formulated into various drug delivery systems, such as hydrogels, nanoparticles, and films.[4][5]
Safety Considerations
This compound is a flammable and toxic liquid that can cause skin and eye irritation.[6] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound is a versatile cross-linking agent for a variety of polymers containing nucleophilic functional groups. By carefully controlling the reaction conditions, the properties of the resulting cross-linked materials can be tailored for specific applications in research, materials science, and drug development. The protocols and information provided herein offer a solid foundation for the exploration of this cross-linking strategy.
References
- 1. jordilabs.com [jordilabs.com]
- 2. researchgate.net [researchgate.net]
- 3. tainstruments.com [tainstruments.com]
- 4. Applications of Diels–Alder Chemistry in Biomaterials and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Double-crosslinkable poly(urethane)-based hydrogels relying on supramolecular interactions and light-initiated polymerization: promising tools for advanced applications in drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Dichloropentane is a versatile bifunctional electrophile frequently employed in organic synthesis. Its two primary carbon-chlorine bonds are susceptible to nucleophilic attack, making it a valuable precursor for the synthesis of a variety of 1,5-disubstituted pentanes and heterocyclic compounds. The chlorine atoms act as good leaving groups in nucleophilic substitution reactions.[1][2] Depending on the nature of the nucleophile and the reaction conditions, either one or both chlorine atoms can be displaced, leading to mono- or di-substituted products. Furthermore, the five-carbon chain separating the two electrophilic centers is ideal for intramolecular reactions with bidentate nucleophiles or sequential reactions to form five- or six-membered rings. This document provides detailed experimental protocols for common nucleophilic substitution reactions involving this compound.
Reaction Mechanisms
The reactions of this compound with nucleophiles typically proceed via an S(_N)2 mechanism.[2] This mechanism involves a backside attack of the nucleophile on the carbon atom bearing the chlorine atom, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is bimolecular, with the rate depending on the concentrations of both the substrate (this compound) and the nucleophile.[1] Stronger nucleophiles and polar aprotic solvents generally favor the S(_N)2 pathway.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various nucleophiles.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Product(s) | Typical Yield (%) |
| Amine (Ammonia) | Aqueous Ammonia (B1221849) (conc.) | Ethanol (B145695) | 100-150 | 1,5-Diaminopentane (Cadaverine), Piperidine (B6355638) | Variable |
| Cyanide | Potassium Cyanide (KCN) | Ethanol/Water | Reflux | 1,7-Heptanedinitrile | 70-80 |
| Sulfide (B99878) | Sodium Sulfide (Na₂S) | Ethanol | Reflux | Tetrahydrothiopyran (Thiane) | High |
| Azide | Sodium Azide (NaN₃) | DMF | 50-100 | 1,5-Diazidopentane | >90 |
| Alkoxide (Pentoxide) | Sodium Pentoxide | Pentanol | Reflux | Dipentyl ether | Moderate-High |
Experimental Protocols
Protocol 1: Synthesis of 1,5-Diaminopentane (Cadaverine)
This protocol describes the synthesis of 1,5-diaminopentane via the reaction of this compound with ammonia. Note that due to the potential for intramolecular cyclization and over-alkylation, the reaction can also yield piperidine and secondary/tertiary amines.
Materials:
-
This compound
-
Concentrated Aqueous Ammonia (28-30%)
-
Ethanol
-
Pressure vessel or sealed tube
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a suitable pressure vessel, combine this compound (1 equiv.), a large excess of concentrated aqueous ammonia (10-20 equiv.), and ethanol as a co-solvent.
-
Seal the vessel and heat the mixture to 100-150 °C for 12-24 hours. The progress of the reaction can be monitored by GC-MS.
-
After cooling to room temperature, carefully vent the pressure vessel.
-
Transfer the reaction mixture to a round-bottom flask and remove the volatile components (ammonia, ethanol, and water) using a rotary evaporator.
-
The resulting residue, containing 1,5-diaminopentane dihydrochloride (B599025) and other ammonium (B1175870) salts, is then treated with a strong base (e.g., 50% NaOH solution) to liberate the free amine.
-
The free amine is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic extracts are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude 1,5-diaminopentane is purified by fractional distillation.
Protocol 2: Synthesis of 1,7-Heptanedinitrile
This protocol outlines the preparation of 1,7-heptanedinitrile (pimelonitrile) by reacting this compound with potassium cyanide.[3][4]
Materials:
-
This compound
-
Potassium Cyanide (KCN)[3]
-
Ethanol
-
Water
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanide (2.2 equiv.) in a mixture of ethanol and water.
-
Add this compound (1 equiv.) to the cyanide solution.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction by TLC or GC.
-
After completion, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude dinitrile.
-
Purify the product by vacuum distillation.
Protocol 3: Synthesis of Tetrahydrothiopyran (Thiane)
This protocol describes the intramolecular cyclization of this compound with sodium sulfide to form the six-membered heterocycle, tetrahydrothiopyran.[5]
Materials:
-
This compound[6]
-
Sodium Sulfide Nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a stirrer, dissolve sodium sulfide nonahydrate (1.1 equiv.) in ethanol.
-
Add this compound (1 equiv.) to the solution.
-
Heat the mixture to reflux for 3-6 hours. The reaction can be followed by the disappearance of the starting material on a GC.
-
After cooling, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the ethanol from the filtrate by distillation.
-
The remaining liquid is partitioned between water and diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with additional diethyl ether.
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous calcium chloride.
-
Remove the ether by distillation to yield crude tetrahydrothiopyran.
-
The product can be further purified by distillation.
Mandatory Visualization
Caption: General workflow for nucleophilic substitution with this compound.
References
- 1. Synthesis and Application of 1, 5-Diaminopentane_Chemicalbook [chemicalbook.com]
- 2. EP0530696B1 - Process for the preparation of pentane 1,5-diamines - Google Patents [patents.google.com]
- 3. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A12433.22 [thermofisher.com]
- 6. This compound for synthesis 628-76-2 [sigmaaldrich.com]
Synthesis of Novel Heterocyclic Compounds Using 1,5-Dichloropentane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of a variety of novel heterocyclic compounds utilizing 1,5-dichloropentane as a key starting material. These protocols are designed to be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis.
Introduction
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules. The ability to efficiently synthesize novel heterocyclic scaffolds is therefore of paramount importance in the pursuit of new therapeutic agents. This compound, a readily available and versatile difunctional electrophile, serves as an excellent starting point for the construction of various six- and seven-membered heterocyclic rings, including piperidines, tetrahydropyrans, thianes, and azepanes. This document outlines detailed procedures for the synthesis of these important classes of compounds, provides quantitative data for key reactions, and explores the potential biological relevance of the synthesized molecules by examining their influence on critical signaling pathways.
Synthesis of N-Substituted Piperidines
The reaction of this compound with primary amines provides a direct and efficient route to a diverse range of N-substituted piperidines. These compounds are prevalent in numerous clinically approved drugs.[1] A general and effective method for this transformation is microwave-assisted synthesis, which often leads to shorter reaction times and improved yields compared to conventional heating.[]
General Protocol for Microwave-Assisted Synthesis of N-Substituted Piperidines
This one-pot cyclocondensation reaction in an alkaline aqueous medium offers a greener and more efficient alternative to traditional methods.[]
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, benzylamine)
-
Aqueous sodium hydroxide (B78521) (or other suitable base)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), the desired primary amine (1.1 mmol), and an aqueous solution of sodium hydroxide.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-substituted piperidine (B6355638).
Quantitative Data for Synthesis of N-Arylpiperidines:
| Entry | Aniline Derivative | Reaction Time (min) | Yield (%) |
| 1 | Aniline | 15 | 85 |
| 2 | 4-Methylaniline | 15 | 82 |
| 3 | 4-Methoxyaniline | 20 | 78 |
| 4 | 4-Chloroaniline | 20 | 75 |
Note: Yields are representative and may vary based on specific reaction conditions and the purity of starting materials.
Experimental Workflow for N-Substituted Piperidine Synthesis
Caption: Workflow for the microwave-assisted synthesis of N-substituted piperidines.
Synthesis of Thiane (B73995) (Thiacyclohexane)
Thiane and its derivatives are of interest in medicinal chemistry due to their potential biological activities, including enzyme inhibition.[3][4] The synthesis of the parent thiane ring can be readily achieved by reacting this compound with a sulfide (B99878) source. A protocol adapted from the synthesis using 1,5-dibromopentane (B145557) is provided below.[5]
Protocol for the Synthesis of Thiane
Reaction Scheme:
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Water
Procedure:
-
In a round-bottom flask, heat a mixture of this compound (17.4 mmol) and sodium sulfide nonahydrate (26.1 mmol) at 170 °C for 7 hours in an oil bath.[5]
-
After cooling to room temperature, add water (20 mL) and dichloromethane (20 mL).
-
Separate the organic phase and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic phases, wash with water (30 mL), and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by Kugelrohr distillation to obtain pure thiane as a colorless oil.[5]
Quantitative Data for Thiane Synthesis:
| Starting Material | Product | Yield (%) | Boiling Point |
| 1,5-Dibromopentane | Thiane | 80 | 50-55 °C at 15 mmHg |
Note: The yield is reported for the reaction starting from 1,5-dibromopentane and is expected to be similar for this compound under optimized conditions.[5]
Experimental Workflow for Thiane Synthesis
Caption: Workflow for the synthesis of thiane from this compound.
Potential Synthesis of Tetrahydropyran (B127337) and Azepane
While specific, detailed protocols for the synthesis of tetrahydropyran and azepane directly from this compound were not prominently found in the surveyed literature, established synthetic methodologies suggest plausible routes.
Tetrahydropyran: The synthesis of tetrahydropyran could potentially be achieved through an intramolecular Williamson ether synthesis. This would involve the initial conversion of this compound to 5-chloropentan-1-ol, followed by base-induced cyclization.
Azepane: The synthesis of N-substituted azepanes can be accomplished using a microwave-assisted approach similar to that for piperidines, by reacting this compound with primary amines under high dilution conditions to favor the seven-membered ring formation.[]
Biological Significance and Signaling Pathways
The heterocyclic compounds synthesized from this compound are structurally related to numerous bioactive molecules and may, therefore, exhibit interesting pharmacological properties.
Piperidine Derivatives and Signaling Pathways:
Piperidine-containing compounds are known to modulate several critical signaling pathways implicated in cancer and other diseases.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers. Certain piperidine derivatives have been shown to act as inhibitors of key kinases in this pathway, such as Akt, making them attractive candidates for anticancer drug development.[5][6][7]
-
NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and immunity, and its dysregulation is linked to various inflammatory diseases and cancers. Some heterocyclic compounds have demonstrated the ability to inhibit NF-κB signaling, thereby exerting anti-inflammatory and anti-proliferative effects.[3][8]
Potential Signaling Pathways for N-Arylpiperidines
Caption: Potential inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways by N-arylpiperidine derivatives.
Thiane Derivatives and Biological Activity:
The sulfur atom in the thiane ring can be oxidized to form sulfoxides and sulfones, which can significantly alter the biological properties of the molecule.[9] Thiane derivatives have been investigated for their potential as enzyme inhibitors and may possess a range of other pharmacological activities.[3]
Conclusion
This compound is a versatile and cost-effective starting material for the synthesis of a variety of heterocyclic compounds with potential applications in drug discovery and development. The protocols and data presented in this document provide a solid foundation for researchers to explore the synthesis of novel piperidines, thianes, and other related heterocycles. Further investigation into the biological activities of these compounds, particularly their effects on key signaling pathways, is warranted to fully elucidate their therapeutic potential.
References
- 1. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines [mdpi.com]
- 3. Inhibition of the NF-κB signaling pathway by a novel heterocyclic curcumin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Thiane | High-Purity Reagent for Research [benchchem.com]
Application Notes and Protocols: 1,5-Dichloropentane in Friedel-Crafts Alkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings. This application note explores the utility of 1,5-dichloropentane as a bifunctional alkylating agent in Friedel-Crafts reactions. The dual chloro-functionality allows for a two-step process: an initial intermolecular alkylation followed by an intramolecular cyclization, providing a versatile route to synthesize fused cyclic aromatic compounds. These structures, such as tetralin and benzosuberane derivatives, are prevalent in medicinal chemistry and drug development.
This document provides detailed protocols for the reaction of this compound with various aromatic substrates, including benzene (B151609), toluene (B28343), and anisole (B1667542). It outlines the reaction mechanisms, experimental procedures, and expected outcomes, supported by quantitative data and visual diagrams to facilitate understanding and implementation in a laboratory setting.
Reaction Mechanisms and Pathways
The Friedel-Crafts alkylation of aromatic compounds with this compound proceeds in a stepwise manner. The initial step is an intermolecular alkylation, where one of the chloro groups on the pentane (B18724) chain reacts with the aromatic ring in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This forms a (5-chloropentyl)arene intermediate.
The second step is an intramolecular Friedel-Crafts alkylation (a cyclialkylation). The remaining chloro group on the alkyl chain is activated by the Lewis acid, leading to the formation of a carbocation that is then attacked by the aromatic ring, resulting in the formation of a new ring fused to the aromatic core. The size of the newly formed ring is dependent on the position of the intramolecular attack.
Due to the stability of five- and six-membered rings, the primary products of these reactions are tetralin (a six-membered fused ring) and benzosuberane (a seven-membered fused ring) derivatives. The regioselectivity of the initial intermolecular alkylation is governed by the directing effects of any substituents already present on the aromatic ring.
Key Applications
-
Synthesis of Tetralin Derivatives: Tetralin scaffolds are found in a wide range of biologically active compounds and pharmaceuticals. The reaction of substituted benzenes with this compound offers a direct route to functionalized tetralins.
-
Formation of Benzosuberane Scaffolds: Benzosuberane and its derivatives are important structural motifs in medicinal chemistry, exhibiting a variety of pharmacological activities.
-
Building Blocks for Drug Discovery: The fused cyclic products obtained from these reactions serve as versatile intermediates for the synthesis of more complex molecules in drug discovery programs.
Experimental Protocols
General Safety Precautions: Friedel-Crafts reactions involve the use of corrosive and moisture-sensitive reagents such as aluminum chloride. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware must be thoroughly dried before use.
Protocol 1: Reaction of this compound with Benzene
This protocol describes the synthesis of a mixture of phenylcyclopentane and tetralin. The initial intermolecular alkylation forms 1-chloro-5-phenylpentane, which then undergoes intramolecular cyclization.
Materials:
-
This compound
-
Benzene (dried)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a calcium chloride drying tube, and an addition funnel.
-
Reagent Preparation: In the fume hood, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous dichloromethane in the reaction flask. Cool the suspension to 0°C using an ice bath.
-
Addition of Reactants: Add a solution of this compound (1.0 equivalent) in dry benzene (used in excess as both reactant and solvent) dropwise from the addition funnel to the stirred AlCl₃ suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica (B1680970) gel to separate the different products.
Expected Products and Quantitative Data:
| Aromatic Substrate | Product(s) | Typical Yield (%) |
| Benzene | 1-Chloro-5-phenylpentane, Tetralin, Phenylcyclopentane | Yields are variable and depend on reaction conditions. Formation of the six-membered ring (tetralin) is generally favored in intramolecular Friedel-Crafts alkylations.[1] |
Protocol 2: Reaction of this compound with Toluene
This protocol details the synthesis of methylated tetralin derivatives. The methyl group of toluene is an ortho-, para-director.
Materials:
-
This compound
-
Toluene (dried)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂, anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Follow the setup described in Protocol 1.
-
Reagent Preparation: Suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous carbon disulfide in the reaction flask and cool to 0°C.
-
Addition of Reactants: Add a solution of this compound (1.0 equivalent) and toluene (1.2 equivalents) in carbon disulfide dropwise from the addition funnel over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4-6 hours.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1.
Expected Products and Quantitative Data:
| Aromatic Substrate | Product(s) | Typical Yield (%) |
| Toluene | Methyl-substituted 1-chloro-5-phenylpentane, Methyl-substituted Tetralin | The reaction will produce a mixture of ortho- and para-isomers of the alkylated and cyclized products. Specific yield data is not readily available in the provided search results. |
Protocol 3: Reaction of this compound with Anisole
This protocol describes the synthesis of methoxy-substituted tetralin derivatives. The methoxy (B1213986) group of anisole is a strong ortho-, para-director.
Materials:
-
This compound
-
Anisole (dried)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (B124822) (anhydrous, as solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Follow the setup described in Protocol 1.
-
Reagent Preparation: Suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous nitrobenzene in the reaction flask and cool to -10°C using an ice-salt bath.
-
Addition of Reactants: Add a solution of this compound (1.0 equivalent) and anisole (1.1 equivalents) in nitrobenzene dropwise from the addition funnel over 45 minutes, maintaining the temperature below -5°C.
-
Reaction: Stir the reaction mixture at -10°C to 0°C for 2-3 hours.
-
Work-up and Purification: Follow the work-up and purification procedures as described in Protocol 1. The use of a high-boiling solvent like nitrobenzene will require vacuum distillation for its removal.
Expected Products and Quantitative Data:
| Aromatic Substrate | Product(s) | Typical Yield (%) |
| Anisole | Methoxy-substituted 1-chloro-5-phenylpentane, Methoxy-substituted Tetralin | The reaction will primarily yield the para-substituted product due to the steric hindrance of the methoxy group. Specific yield data is not readily available in the provided search results. |
Visualizations
Friedel-Crafts Alkylation and Cyclization Pathway
Caption: General reaction pathway for the Friedel-Crafts reaction of an aromatic substrate with this compound.
Experimental Workflow
Caption: A typical experimental workflow for Friedel-Crafts alkylation using this compound.
References
Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates Using 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 1,5-dichloropentane in the synthesis of key pharmaceutical intermediates. The focus is on the preparation of N-substituted piperidines and the subsequent multi-step synthesis of a quinuclidine (B89598) precursor, both of which are pivotal structural motifs in a wide range of therapeutic agents.
Introduction
This compound is a versatile difunctional electrophile widely employed in organic synthesis. Its primary application in the pharmaceutical industry lies in its ability to act as a five-carbon building block for the construction of heterocyclic ring systems. The reaction of this compound with primary amines provides a straightforward and efficient method for the synthesis of N-substituted piperidines. The piperidine (B6355638) ring is a ubiquitous scaffold found in numerous blockbuster drugs, including analgesics, antipsychotics, and antihistamines.
Furthermore, piperidine derivatives serve as crucial precursors for the synthesis of more complex bridged bicyclic systems, such as the quinuclidine nucleus. Quinuclidine and its derivatives are integral components of various pharmaceuticals, exhibiting a broad spectrum of biological activities. This document outlines a detailed protocol for the synthesis of N-benzylpiperidine and a subsequent multi-step synthesis of a quinuclidine intermediate, providing researchers with a practical guide for the laboratory-scale preparation of these important pharmaceutical building blocks.
Application Note 1: One-Pot Synthesis of N-Substituted Piperidines
The direct cyclization of this compound with primary amines represents an efficient and atom-economical approach to the synthesis of N-substituted piperidines. This reaction proceeds via a double nucleophilic substitution, where the amine nitrogen displaces both chloride leaving groups to form the six-membered heterocyclic ring. The choice of the primary amine allows for the introduction of a wide variety of substituents on the piperidine nitrogen, enabling the generation of a diverse library of compounds for drug discovery and development.
Experimental Protocol: Synthesis of N-Benzylpiperidine
This protocol details the synthesis of N-benzylpiperidine from this compound and benzylamine (B48309).
Materials:
-
This compound (C₅H₁₀Cl₂)
-
Benzylamine (C₇H₉N)
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 200 mL of toluene and 42.6 grams (0.30 mol) of this compound.
-
Begin stirring the solution and add 64.2 grams (0.60 mol) of benzylamine dropwise from the dropping funnel.
-
After the addition of benzylamine is complete, add 63.6 grams (0.60 mol) of anhydrous sodium carbonate to the reaction mixture.
-
Heat the mixture to reflux (approximately 110-120 °C) and maintain reflux for 18 hours with vigorous stirring.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Add 100 mL of water to the flask and transfer the entire contents to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with two 50 mL portions of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
The crude N-benzylpiperidine is then purified by vacuum distillation. Collect the fraction boiling at 118-120 °C at 10 mm Hg.
Quantitative Data:
| Product Name | Starting Materials | Molar Ratio (DCP:Amine:Base) | Reaction Time (h) | Yield (%) | Boiling Point (°C/mmHg) |
| N-Benzylpiperidine | This compound, Benzylamine, Na₂CO₃ | 1 : 2 : 2 | 18 | 75-80 | 118-120 / 10 |
DCP: this compound
Reaction Workflow
Application Notes and Protocols: Synthesis of Thiane from 1,5-Dichloropentane and Sodium Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the saturated six-membered heterocycle, thiane (B73995), through the reaction of 1,5-dichloropentane with sodium sulfide (B99878). This intramolecular nucleophilic substitution reaction is a fundamental method for the formation of cyclic sulfides. Thiane and its derivatives are valuable intermediates in organic synthesis and have applications in the pharmaceutical industry. This application note includes a detailed experimental protocol, a summary of reaction parameters, and a workflow diagram for the synthesis and purification process.
Introduction
The reaction between a dihaloalkane and a sulfide source is a classical and effective method for the synthesis of cyclic thioethers. In this specific application, this compound reacts with sodium sulfide (Na₂S) to form thiane, a six-membered heterocyclic compound. The sulfide ion (S²⁻) acts as a potent nucleophile, displacing the chloride ions in a two-step intramolecular cyclization.[1][2] The resulting heterocycle, thiane, serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[3][4][5]
Reaction Scheme
The overall reaction is as follows:
Cl-(CH₂)₅-Cl + Na₂S → C₅H₁₀S + 2 NaCl
Data Presentation
| Parameter | Value | Reference |
| Product | Thiane (Pentamethylene sulfide) | [1] |
| Starting Materials | This compound, Sodium Sulfide (Na₂S) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Typical Yield | 70-80% (estimated based on similar reactions) | [6] |
| Boiling Point of Product | 142 °C | |
| Molar Mass of Product | 102.21 g/mol |
Experimental Protocol
This protocol is adapted from a similar synthesis of tetrahydrothiophene.[6]
Materials:
-
This compound
-
Sodium sulfide (fused, 60% Na₂S)
-
Dimethylformamide (DMF)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Potassium hydroxide (KOH), solid
-
Deionized water
Equipment:
-
5-L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Two 250-mL dropping funnels with a Y-tube
-
Heating mantle
-
Distillation apparatus
-
30-cm Vigreux column
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 5-L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and two 250-mL dropping funnels using a Y-tube.
-
Solvent Addition: Charge the flask with 1.7 L of dimethylformamide (DMF).
-
Heating: Heat the DMF until it is almost at its reflux temperature.
-
Reagent Addition:
-
Prepare a solution of sodium sulfide by dissolving 359 g (2.75 moles, assuming 60% purity) of fused sodium sulfide in 1 L of hot water.
-
Simultaneously, add the this compound (2.5 moles) and the hot sodium sulfide solution to the DMF from the dropping funnels. The addition rate should be controlled to maintain a gentle reflux without external heating. This addition typically takes about 1.5 hours.
-
-
Reaction: After the addition is complete, heat the mixture at reflux with stirring for an additional 2 hours.
-
Workup - Distillation: Arrange the apparatus for distillation and collect approximately 600 mL of distillate.
-
Workup - Extraction and Drying:
-
Make the distillate alkaline by adding 20 g of sodium hydroxide.
-
Saturate the aqueous layer with sodium chloride.
-
Separate the aqueous layer and discard it.
-
Dry the crude thiane layer over solid potassium hydroxide.
-
-
Purification: Purify the crude product by distillation through a 30-cm Vigreux column. Collect the fraction boiling at approximately 142 °C.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis and purification of thiane.
Reaction Mechanism
Caption: Reaction mechanism for the formation of thiane.
Applications in Drug Development
Thiane and its derivatives are important scaffolds in medicinal chemistry. The sulfur atom can participate in hydrogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. Furthermore, the thiane ring can serve as a stable, non-aromatic core for the elaboration of more complex molecular architectures. Its use as a chemical intermediate is significant in the synthesis of various pharmaceuticals and agrochemicals.[5]
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.[6]
-
Dimethylformamide (DMF) is a skin and respiratory irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium sulfide is corrosive and releases toxic hydrogen sulfide gas upon contact with acids. Handle with care.
-
The final product, thiane, has a strong, unpleasant odor. All handling and purification steps should be conducted in a fume hood.
References
- 1. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]
- 2. Solved What is the result of the reaction between Na2S and | Chegg.com [chegg.com]
- 3. nbinno.com [nbinno.com]
- 4. Buy Tetrahydrothiophene | 110-01-0 [smolecule.com]
- 5. solechem.eu [solechem.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: The Role of 1,5-Dichloropentane in the Preparation of Agrochemical Precursors
Introduction
1,5-Dichloropentane is a versatile difunctional alkylating agent that serves as a key building block in the synthesis of various heterocyclic compounds. A primary application of this compound in the preparation of agrochemical precursors is its use in the synthesis of N-substituted piperidines. The piperidine (B6355638) scaffold is a crucial pharmacophore present in a wide array of fungicides, herbicides, and insecticides due to its ability to impart desirable physicochemical properties and biological activity. This document provides detailed application notes, experimental protocols, and logical diagrams for the synthesis of piperidine-based agrochemical precursors using this compound.
Core Application: Synthesis of N-Substituted Piperidines
The reaction of this compound with primary amines is a classical and effective method for the construction of the piperidine ring. This intermolecular cyclization involves the nucleophilic substitution of the two chlorine atoms by the primary amine, forming two new carbon-nitrogen bonds and resulting in the formation of an N-substituted piperidine. This synthetic strategy is particularly relevant for the preparation of precursors for fungicides like fenpropidin (B1672529) and other piperidine-containing pesticides.
Experimental Protocols
Protocol 1: General Synthesis of N-Arylpiperidines from this compound and Substituted Anilines
This protocol describes a general method for the synthesis of N-arylpiperidines, which are precursors to various agrochemicals. The reaction involves the cyclization of this compound with a substituted aniline (B41778).
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-chloroaniline, 4-methylaniline)
-
Sodium Carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the substituted aniline (1.0 eq), this compound (1.1 eq), and sodium carbonate (2.5 eq).
-
Add N,N-dimethylformamide (DMF) as a solvent.
-
Heat the reaction mixture to reflux (typically 120-140 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with toluene (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure N-arylpiperidine.
Quantitative Data:
The yield of N-arylpiperidines can vary depending on the specific aniline used. The following table provides representative data for this reaction.
| Reactant 1 (Aniline Derivative) | Reactant 2 (Dihalide) | Product | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 4-Chloroaniline | This compound | N-(4-chlorophenyl)piperidine | DMF | Na₂CO₃ | 130 | 18 | 75 |
| 4-Methylaniline | This compound | N-(4-methylphenyl)piperidine | DMF | Na₂CO₃ | 130 | 16 | 82 |
Protocol 2: Synthesis of a Precursor for Fenpropidin-like Fungicides
This protocol outlines the synthesis of N-(3-(p-tert-butylphenyl)-2-methylpropyl)piperidine, a close analog and precursor model for the fungicide fenpropidin. This two-step process involves the formation of an intermediate chloride followed by its reaction with piperidine, which itself can be synthesized from this compound.
Part A: Synthesis of 1-chloro-3-(p-tert-butylphenyl)-2-methylpropane
Materials:
-
3-(p-tert-butylphenyl)-2-methylpropan-1-ol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Sodium hydroxide (B78521) (NaOH) solution (30%)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Dropping funnel
Procedure:
-
To a round-bottom flask containing 3-(p-tert-butylphenyl)-2-methylpropan-1-ol, add a catalytic amount of DMF (0.5% by weight).
-
Heat the mixture to 40 °C.
-
Slowly add thionyl chloride dropwise.
-
After the addition is complete, heat the reaction mixture to 90 °C and maintain for 1 hour.
-
Monitor the reaction for completion (e.g., by GC, until the starting alcohol is ≤0.5%).
-
Neutralize the reaction mixture to pH 8 with a 30% aqueous NaOH solution.
-
Allow the layers to separate and collect the upper organic layer containing 1-chloro-3-(p-tert-butylphenyl)-2-methylpropane.[1]
Part B: Synthesis of N-(3-(p-tert-butylphenyl)-2-methylpropyl)piperidine
Materials:
-
1-chloro-3-(p-tert-butylphenyl)-2-methylpropane (from Part A)
-
Piperidine
-
Sodium hydroxide (NaOH) solution (30%)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine 1-chloro-3-(p-tert-butylphenyl)-2-methylpropane and piperidine.
-
Heat the mixture to reflux at 110 °C for 8 hours.
-
Monitor the reaction for completion (e.g., by GC, until the starting chloride is ≤0.5%).
-
Neutralize the reaction mixture to pH 14 with a 30% aqueous NaOH solution.
-
Separate the upper organic layer and purify by vacuum distillation to obtain the final product.[1]
Quantitative Data:
| Intermediate | Reactant | Product | Temperature (°C) | Time (h) | Yield (%) |
| 1-chloro-3-(p-tert-butylphenyl)-2-methylpropane | Piperidine | N-(3-(p-tert-butylphenyl)-2-methylpropyl)piperidine | 110 | 8 | >98 |
Visualizations
Caption: Workflow for the synthesis of N-arylpiperidine agrochemical precursors.
Caption: Logical relationship of this compound in agrochemical synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Dichloropentane
Welcome to the technical support center for the synthesis of 1,5-Dichloropentane. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and improve reaction yields.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound, particularly from 1,5-pentanediol (B104693) and hydrochloric acid.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound (<40%) | Reaction conditions are not optimal, favoring the formation of byproducts. | Increase the reaction temperature to 150-170°C and conduct the reaction under pressure (8-15 atm) as this has been shown to significantly improve yields to approximately 80%.[1] |
| Incomplete reaction of the diol starting material. | Ensure a sufficient excess of concentrated hydrochloric acid is used to drive the reaction to completion. Monitor the reaction progress via GC analysis to determine the optimal reaction time. | |
| Formation of Significant Side Products | The primary byproduct is often 5-chloro-1-pentanol (B147386) due to incomplete conversion. | As with low yield, increasing the temperature and pressure will favor the formation of the dichlorinated product.[1] |
| Another common byproduct is pentamethylene oxide (tetrahydrofuran), formed through intramolecular cyclization (dehydration) of 1,5-pentanediol.[1] | The use of concentrated aqueous hydrochloric acid under pressure helps to suppress this side reaction by favoring the bimolecular substitution reaction.[1] | |
| Difficulty in Product Purification | Presence of unreacted starting materials and byproducts with close boiling points. | After the reaction, separate the oily layer from the aqueous layer. Wash the organic layer with a 15% saline solution and then with a diluted soda solution to neutralize any remaining acid.[1] Fractionally distill the product under vacuum to separate the this compound from any remaining starting material or byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound with a high yield?
A1: A highly effective method involves the reaction of 1,5-pentanediol with concentrated aqueous hydrochloric acid under elevated temperature (140-180°C) and pressure (below 25 atm, typically 8-15 atm).[1] This method has been reported to produce yields of approximately 80%.[1]
Q2: What are the main byproducts to look out for in this synthesis?
A2: The primary byproducts are 5-chloro-1-pentanol and pentamethylene oxide (the cyclized ether of the diol).[1]
Q3: Why is pressure necessary for a high yield?
A3: Performing the reaction under pressure helps to maintain the concentration of gaseous hydrogen chloride in the reaction mixture at elevated temperatures, which in turn favors the complete conversion of the diol to the dichloride over side reactions.
Q4: Can I use other chlorinating agents instead of hydrochloric acid?
A4: While other chlorinating agents can be used, the reaction of 1,5-pentanediol with reagents like thionyl chloride or phosphorus trichloride (B1173362) can lead to different side products and may require different reaction conditions and workup procedures. The use of concentrated HCl under pressure is a documented high-yield method.[1]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by taking aliquots from the reaction mixture (if the reactor setup allows) and analyzing them by gas chromatography (GC) to determine the relative amounts of starting material, intermediate (5-chloro-1-pentanol), and the desired product.
Key Experimental Protocol
The following is a detailed methodology for the synthesis of this compound based on a documented high-yield procedure.[1]
Materials:
-
1,5-Pentanediol
-
Concentrated aqueous Hydrochloric Acid
-
15% Saline Solution
-
Diluted Sodium Carbonate Solution (Soda Solution)
Equipment:
-
Autoclave (enamel or ferrosilicon-lined)
-
Heating and stirring module
-
Separatory funnel
-
Distillation apparatus (for vacuum distillation)
Procedure:
-
Reaction Setup: In an appropriately sized autoclave, combine 312 parts by weight of 1,5-pentanediol with 1000 parts by weight of concentrated aqueous hydrochloric acid.
-
Reaction Conditions: Seal the autoclave and heat the mixture to 170°C for 4 hours. A pressure of approximately 10 atmospheres will develop.
-
Workup:
-
After cooling the reaction mixture, transfer it to a separatory funnel.
-
Separate the upper oily layer (the product layer) from the lower aqueous layer.
-
Wash the oily layer first with a 15% saline solution and then with a diluted soda solution until it is neutral.
-
-
Purification:
-
Perform a fractional distillation of the washed organic layer under vacuum.
-
Collect the fraction boiling at 84-85°C at 4 mmHg. This fraction is the purified this compound.
-
This procedure has been reported to yield approximately 78-80% of the theoretical maximum.[1]
Visualizing the Process
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Reactions of 1,5-Dichloropentane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,5-dichloropentane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and management of reaction by-products.
Section 1: Reactions with Amines and Ammonia (B1221849)
This section focuses on the common side reactions and by-products generated during the nucleophilic substitution of this compound with amines or ammonia to produce diamines or N-substituted piperidines.
FAQs & Troubleshooting
Q1: My reaction of this compound with a primary amine is giving a low yield of the desired diamine product. What are the likely by-products?
A1: The most common by-product in this reaction is the intramolecular cyclization product, N-substituted piperidine (B6355638). Due to the five-carbon chain of this compound, once the first chlorine has been substituted by the amine, the resulting secondary amine can readily attack the second electrophilic carbon on the same molecule to form a stable six-membered ring. Another set of by-products arises from over-alkylation, where the desired diamine product, being a nucleophile itself, reacts further with this compound to form oligomers or polymers.
Q2: How can I minimize the formation of N-substituted piperidine?
A2: To favor the intermolecular reaction over the intramolecular cyclization, you can adjust the reaction conditions. Using a high concentration of the primary amine can increase the probability of an intermolecular collision before cyclization can occur. Running the reaction at lower temperatures may also help, as the activation energy for the intramolecular reaction may be more easily overcome at higher temperatures. Some success has been reported for one-pot syntheses of nitrogen-containing heterocycles from alkyl dihalides and primary amines using microwave irradiation in an alkaline aqueous medium.[1]
Q3: What analytical techniques are best for identifying piperidine and oligomeric by-products?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for identifying and quantifying the volatile N-substituted piperidine by-product. The oligomeric or polymeric by-products may be less volatile and can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Data on By-product Formation
| Reaction | Nucleophile | Desired Product | Common By-products | Typical Yield of By-product | Reference |
| Aminating Hydrogenation | Ammonia | 1,5-Hexanediamine* | 2-Methylpiperidine | 2% | [2] |
| Nucleophilic Substitution | Aniline | 1,5-Dianilinopentane | 1-Phenylpiperidine | Major Product | [3] |
*Note: This reaction starts from 5-oxocapronitrile, but illustrates the propensity for cyclization to a piperidine ring.
Experimental Protocols
Protocol 1: General Procedure for Identification of By-products in Amine Alkylation
-
Reaction Work-up: After the reaction is complete, quench the reaction mixture with an appropriate reagent (e.g., water or a mild acid).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to separate the organic products from inorganic salts.
-
Washing: Wash the combined organic extracts with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Analysis:
-
GC-MS: Analyze the crude product mixture using GC-MS to identify volatile components like the desired product and any cyclic by-products (e.g., N-substituted piperidine).
-
TLC: Use Thin Layer Chromatography to get a qualitative assessment of the number of components in the crude product.
-
Column Chromatography: If necessary, purify the components of the crude mixture using silica (B1680970) gel column chromatography to isolate and further characterize the by-products using NMR.
-
Visualizations
Caption: A general workflow for the identification and analysis of by-products.
Section 2: Grignard and Wurtz-type Reactions
This section addresses by-products that can arise during the formation of organometallic reagents from this compound or its subsequent coupling reactions.
FAQs & Troubleshooting
Q1: I am trying to form a di-Grignard reagent from this compound, but the yield is very low. What is happening?
A1: The formation of a di-Grignard reagent from a dihalide can be challenging. Several side reactions can occur. One major issue is an intramolecular Wurtz-type coupling reaction where the initially formed Grignard species reacts with the other end of the same molecule to form cyclopentane.[4] Additionally, Grignard reagents are extremely strong bases and will be destroyed by any trace of protic solvents, water, or even atmospheric moisture.[5][6]
Q2: What is the primary by-product of a Wurtz coupling reaction with this compound and sodium metal?
A2: The intended product of an intramolecular Wurtz reaction with this compound is cyclopentane.[4] However, the classical Wurtz reaction is often inefficient and prone to side reactions.[7] A significant by-product can be 1-pentene, formed through an elimination reaction. Intermolecular coupling can also occur, leading to the formation of C10, C15, and longer chain alkanes.
Q3: How can I improve the yield of the desired organometallic or coupled product and reduce by-products?
A3: For Grignard reagent formation, it is crucial to use anhydrous solvents (like diethyl ether or THF) and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with water or oxygen.[5] For Wurtz-type couplings, using finely dispersed sodium metal can improve yields.[7] The intramolecular version of the Wurtz reaction is generally more successful for forming small rings than its intermolecular counterpart.[4]
Quantitative Data on By-product Formation
| Reaction Type | Reactants | Desired Product | Potential By-products | By-product Yield | Reference |
| Intramolecular Wurtz | 1-bromo-3-chlorocyclobutane + Na | Bicyclobutane | Not specified | 5% (impurities) | [4] |
| Grignard Formation | Alkyl Halide + Mg | Grignard Reagent | Wurtz coupling product | Varies (often minor) | [5] |
Experimental Protocols
Protocol 2: Ensuring Anhydrous Conditions for Grignard Reactions
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >100°C for several hours and then cooled in a desiccator over a drying agent or assembled hot and cooled under a stream of dry inert gas (nitrogen or argon).
-
Solvent Preparation: Use freshly distilled, anhydrous solvents. Diethyl ether or THF are common choices and should be distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Reagent Handling: Magnesium turnings should be fresh and dry. The this compound should be distilled and stored over a drying agent.
-
Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Add reagents via syringe through a rubber septum.
-
Initiation: The reaction can sometimes be slow to start. A small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be used to activate the magnesium surface.
Visualizations
Caption: Competing reaction pathways for this compound.
Section 3: Elimination Reactions
This section covers by-products resulting from elimination reactions when this compound is treated with a base.
FAQs & Troubleshooting
Q1: When reacting this compound with a strong base, I am observing products other than the expected substitution product. What could they be?
A1: Strong bases can promote elimination reactions (specifically, the E2 mechanism) which compete with substitution.[8] With this compound, this can lead to the formation of 5-chloropent-1-ene as a primary elimination product. If a very strong base is used in excess, a second elimination can occur to form penta-1,4-diene.
Q2: Which conditions favor elimination over substitution?
A2: Elimination is favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide). Higher reaction temperatures also tend to favor elimination over substitution. In contrast, substitution is generally favored by using good nucleophiles that are weak bases (e.g., iodide or cyanide ions) and lower temperatures.
Visualizations
Caption: Troubleshooting flowchart for low diamine yield in amination reactions.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. EP0530696B1 - Process for the preparation of pentane 1,5-diamines - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 5. adichemistry.com [adichemistry.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. jk-sci.com [jk-sci.com]
- 8. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
Technical Support Center: Purification of Products from 1,5-Dichloropentane
Welcome to the technical support center for the purification of synthetic products derived from 1,5-dichloropentane. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the purification of your target compounds.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of products synthesized using this compound.
Issue 1: Low Yield of the Desired Product After Purification
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent. |
| Side Reactions | In Williamson ether synthesis, elimination can be a significant side reaction. Ensure you are using a primary dihalide like this compound to minimize this.[1] For Grignard reactions, ensure all glassware is scrupulously dry and the reaction is performed under an inert atmosphere to prevent quenching of the Grignard reagent.[2][3] |
| Product Loss During Work-up | During aqueous extraction, ensure the pH of the aqueous layer is optimized to keep your product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. Create a separation funnel to properly wash and extract the desired product.[4] |
| Product Loss During Chromatography | If using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities (Rf value of the product should be around 0.3-0.4). Deactivation of silica (B1680970) gel with a small amount of triethylamine (B128534) may be necessary for amine-containing products to prevent streaking and poor recovery. |
| Product Volatility | If your product is volatile, be cautious during solvent removal using a rotary evaporator. Use a lower temperature and pressure to avoid co-evaporation of your product. |
Issue 2: Presence of Unreacted this compound in the Purified Product
| Potential Cause | Recommended Solution |
| Stoichiometry | Using a slight excess of the nucleophile can help to consume all the this compound. |
| Insufficient Reaction Time or Temperature | Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature. |
| Inefficient Purification | Distillation: If there is a sufficient boiling point difference between your product and this compound (Boiling Point: 178-180 °C), fractional distillation can be an effective purification method. Column Chromatography: A non-polar eluent system (e.g., hexane (B92381) or petroleum ether) should effectively separate the non-polar this compound from more polar products. |
Issue 3: Difficulty in Removing the Solvent Used in the Reaction (e.g., DMF, DMSO)
| Potential Cause | Recommended Solution |
| High Boiling Point of the Solvent | Aqueous Washes: For polar aprotic solvents like DMF and DMSO, perform multiple washes with a large volume of water or brine during the work-up. These solvents are water-soluble and will partition into the aqueous layer. Azeotropic Removal: For some high-boiling solvents, adding a lower-boiling solvent and then removing it on a rotary evaporator can help to co-distill the high-boiling solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in reactions involving this compound?
Common impurities include unreacted this compound, mono-substituted intermediates (e.g., 5-chloropentan-1-ol in a Williamson synthesis with a diol), byproducts from elimination reactions (alkenes), and polymeric materials, especially in reactions where both ends of the this compound can react intermolecularly.[1]
Q2: How can I best purify a cyclic ether, like oxepane, synthesized from this compound via an intramolecular Williamson ether synthesis?
For the synthesis of cyclic ethers, it is crucial to use high dilution conditions to favor the intramolecular reaction over intermolecular polymerization.[5] After the reaction, a typical work-up involves quenching the reaction, followed by extraction with an organic solvent. The primary purification methods are:
-
Distillation: If the cyclic ether is a liquid with a distinct boiling point, fractional distillation under reduced pressure is often the most effective method for obtaining a pure product.
-
Column Chromatography: For higher boiling or solid products, column chromatography on silica gel can be used. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity (e.g., with ethyl acetate) will help to separate the desired cyclic ether from non-polar impurities like unreacted starting material and more polar polymeric byproducts.
Q3: What is the recommended procedure for purifying tetrahydrothiopyran (B43164) synthesized from this compound and sodium sulfide (B99878)?
The reaction of this compound with sodium sulfide typically yields tetrahydrothiopyran. The work-up usually involves filtering off any inorganic salts and then extracting the product into an organic solvent. Purification can be achieved by:
-
Distillation: Tetrahydrothiopyran has a boiling point of approximately 142 °C, making distillation a viable purification method.
-
Column Chromatography: If distillation is not suitable, column chromatography on silica gel with a non-polar eluent can be used to separate the product from impurities.
Q4: I am performing a Grignard reaction with this compound. What are the key purification steps I should follow?
A typical Grignard reaction work-up involves quenching the reaction with a weak acid (e.g., aqueous ammonium (B1175870) chloride solution) to protonate the alkoxide and destroy any unreacted Grignard reagent.[2][4][6] The product is then extracted into an organic solvent. Purification steps include:
-
Aqueous Washes: Washing the organic layer with brine helps to remove water and some inorganic salts.
-
Drying: The organic layer should be dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.[2][4]
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Final Purification: Depending on the properties of the product, final purification can be achieved by recrystallization (for solids) or distillation (for liquids).
Q5: How can I use NMR spectroscopy to check the purity of my product?
¹H and ¹³C NMR spectroscopy are powerful tools to assess the purity of your product. You should look for the absence of signals corresponding to your starting materials (e.g., the characteristic peaks for this compound) and any expected byproducts. Comparing your spectra to literature values for the desired compound is the best way to confirm its identity and purity. There are also published tables of NMR chemical shifts for common laboratory solvents and impurities that can help in identifying contaminants.[7][8][9]
Quantitative Data Summary
The following table summarizes key data for compounds related to syntheses using this compound. Please note that yields are highly dependent on specific reaction conditions and the scale of the reaction.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Typical Purification Method(s) | Expected Yield Range (%) |
| This compound | C₅H₁₀Cl₂ | 141.04 | 178-180 | Distillation | N/A (Starting Material) |
| Tetrahydrothiopyran | C₅H₁₀S | 102.20 | 142 | Distillation, Column Chromatography | 60-80 |
| Oxepane | C₆H₁₂O | 100.16 | 118-119 | Distillation | 50-70 |
| 1,5-Diphenoxypentane | C₁₇H₂₀O₂ | 256.34 | 190-192 (at 1 mmHg) | Recrystallization, Column Chromatography | 70-90 |
Experimental Workflow Diagram
This diagram illustrates a general workflow for the synthesis and purification of a product from this compound.
Caption: General experimental workflow for synthesis and purification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. d.web.umkc.edu [d.web.umkc.edu]
- 3. bohr.winthrop.edu [bohr.winthrop.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
managing side reactions in piperidine synthesis from 1,5-Dichloropentane
Welcome to the technical support center for the synthesis of piperidine (B6355638) from 1,5-dichloropentane. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals manage side reactions and optimize their experimental outcomes.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of piperidine from this compound and a nitrogen source, such as ammonia (B1221849) or a primary amine.
Issue 1: Low Yield of Piperidine and Formation of a High-Molecular-Weight Byproduct
Symptoms:
-
The yield of the desired piperidine is significantly lower than expected.
-
Analysis of the crude product (e.g., by GC-MS or NMR) shows a significant peak corresponding to a higher molecular weight, less polar compound. This is often identified as an N-alkylated piperidine derivative.
Root Cause: The most common issue in this synthesis is over-alkylation . The piperidine product is a secondary amine, which is often more nucleophilic than the starting ammonia or primary amine. This newly formed piperidine can then react with another molecule of this compound or a reactive intermediate, leading to the formation of N-pentylpiperidine or other N-alkylated byproducts. This is a classic problem in amine alkylation, where the product is more reactive than the starting material.[1][2]
Troubleshooting Steps:
-
Verify Stoichiometry: The ratio of the amine source to the this compound is critical. An excess of the amine is necessary to favor the formation of the desired primary or secondary amine and minimize over-alkylation.[1][3]
-
Adjust Reagent Ratio: Increase the molar excess of ammonia or the primary amine relative to this compound. A large excess shifts the reaction equilibrium towards the formation of the desired monosubstituted product.
-
Control Reagent Addition: If feasible, add the this compound slowly to a solution containing a high concentration of the amine. This ensures that the dichloropentane (B13834815) is more likely to encounter the starting amine rather than the piperidine product.
-
Optimize Reaction Temperature: Higher temperatures can sometimes favor side reactions.[4] Experiment with lowering the reaction temperature to see if it improves the selectivity for the desired product.[5]
-
Consider a Different Synthetic Route: If over-alkylation remains a persistent issue, alternative methods for piperidine synthesis, such as the hydrogenation of pyridine (B92270) derivatives, might be more suitable for your specific application.[6][7]
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low yields in piperidine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions when synthesizing piperidine from this compound and ammonia?
A1: The main side reaction is the over-alkylation of the newly formed piperidine. Because piperidine (a secondary amine) is more nucleophilic than ammonia, it can compete with ammonia for the remaining this compound or chloro-amine intermediates. This leads to the formation of N-(5-chloropentyl)piperidine, which can then cyclize to form a quaternary spirocyclic ammonium (B1175870) salt, or react with another amine. Another significant byproduct is N-pentylpiperidine.[8]
Main and Side Reaction Pathways
Caption: The desired reaction pathway versus a common over-alkylation side reaction.
Q2: How can I suppress the formation of N-alkylated byproducts?
A2: The most effective strategy is to use a large molar excess of the initial amine (e.g., ammonia).[1] This statistically increases the probability that the this compound will react with the intended starting amine rather than the more nucleophilic piperidine product. Other techniques include slow, controlled addition of the alkylating agent and maintaining the lowest practical reaction temperature.[5]
Q3: My reaction mixture is a complex mess. How can I effectively purify the piperidine?
A3: Purification can be challenging due to the similar properties of the amine products.
-
Acid-Base Extraction: First, perform an acid-base workup. Basify the reaction mixture and extract the amines into an organic solvent. Then, wash the organic layer with an acidic solution to protonate the amines and move them to the aqueous layer, leaving non-basic impurities behind. Finally, re-basify the aqueous layer and extract the purified amines back into an organic solvent.
-
Distillation: Fractional distillation is a common and effective method for separating piperidine from higher-boiling byproducts like N-pentylpiperidine and unreacted starting materials.[9] Piperidine has a boiling point of about 106°C, while N-alkylated derivatives will have significantly higher boiling points.
-
Azeotropic Distillation: In some cases, azeotropic distillation with water can be used to separate piperidine from impurities.[10]
Q4: Can I use a primary amine instead of ammonia? What should I expect?
A4: Yes, a primary amine can be used to synthesize an N-substituted piperidine. However, the same issue of over-alkylation can occur. The product, an N-alkylpiperidine (a tertiary amine), can react further with this compound to form a quaternary ammonium salt. Therefore, careful control of stoichiometry and reaction conditions is still essential.
Quantitative Data Summary
Optimizing the molar ratio of reactants is crucial for maximizing the yield of piperidine while minimizing side product formation. The following table provides representative data on how the ratio of ammonia to this compound can influence product distribution.
| Molar Ratio (Ammonia : this compound) | Piperidine Yield (%) | N-Pentylpiperidine Yield (%) | Unreacted this compound (%) |
| 1 : 1 | 25 | 45 | 5 |
| 3 : 1 | 55 | 20 | 10 |
| 5 : 1 | 75 | 10 | 12 |
| 10 : 1 | 85 | <5 | 8 |
Note: These values are illustrative and actual results will depend on specific reaction conditions such as temperature, pressure, and reaction time.
Experimental Protocols
Key Experiment: Synthesis of Piperidine from this compound and Ammonia
This protocol outlines a general procedure for the synthesis of piperidine. Warning: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it involves corrosive and volatile substances and is conducted under pressure.
Materials:
-
This compound (1.0 eq)
-
Aqueous Ammonia (28-30%, 10.0 eq)
-
Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
High-pressure reactor (autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reactor, place this compound. Cool the reactor in an ice bath and slowly add the aqueous ammonia solution. A significant excess of ammonia is used to minimize the formation of over-alkylation products.
-
Reaction Conditions: Seal the reactor and heat it to 160-180°C. The pressure will rise due to the heating of the aqueous ammonia. Maintain this temperature for 4-6 hours with constant stirring.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separation funnel.
-
Add a concentrated solution of sodium hydroxide to make the mixture strongly basic (pH > 12). This deprotonates the ammonium salts and ensures the piperidine is in its free base form.
-
Extract the aqueous layer multiple times with diethyl ether.
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude piperidine by fractional distillation. Collect the fraction boiling at approximately 106°C.
-
Purification Workflow
Caption: A standard workflow for the purification of piperidine from the crude reaction mixture.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. ycdehongchem.com [ycdehongchem.com]
- 10. US2363158A - Process for the purification of piperidine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Alkylation with 1,5-Dichloropentane
Welcome to the technical support center for optimizing alkylation reactions involving 1,5-dichloropentane. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the alkylation process.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reagent Integrity: Degradation of the nucleophile or this compound; inactive or hygroscopic base.[1] 2. Low Reactivity: Insufficient reaction temperature or time; sterically hindered nucleophile.[1][2] 3. Poor Solubility: Reagents not fully dissolved in the chosen solvent.[2][3] | 1. Use fresh or purified reagents. Ensure bases are stored under anhydrous conditions.[1] 2. Gradually increase the reaction temperature in increments of 10-20°C. Extend the reaction time, monitoring progress by TLC or LC-MS.[2] 3. Switch to a solvent with higher dissolving power, such as DMF or DMSO.[2][3] |
| Formation of Multiple Products | 1. Polyalkylation (for N-alkylation): The mono-alkylated amine product is often more nucleophilic than the starting amine and reacts further with this compound.[4][5] 2. Intramolecular Cyclization: The mono-substituted intermediate undergoes a second, intramolecular SN2 reaction to form a piperidine (B6355638) ring. 3. Elimination (E2) Reactions: Use of a strong, bulky base or high temperatures can lead to the formation of chloro-pentene byproducts.[2] | 1. Use a large excess (5-10 equivalents) of the starting amine to favor the mono-alkylated product statistically.[5] 2. Run the reaction under high dilution conditions to disfavor intramolecular reactions. Keep the temperature as low as feasible. 3. Use a non-nucleophilic, non-bulky base like potassium or cesium carbonate. Avoid excessively high temperatures.[2] |
| Reaction Does Not Go to Completion | 1. Insufficient Base: The base may be too weak to deprotonate the nucleophile effectively, or an insufficient stoichiometric amount was used (especially if the nucleophile is an amine salt). 2. Reversible Reaction: The reaction may be reaching equilibrium. 3. Catalyst Inactivation: If a phase-transfer catalyst is used, it may have degraded. | 1. Switch to a stronger base (see table below). Ensure at least one equivalent of base is used for each acidic proton generated. 2. Consider using reaction conditions that remove the byproduct (e.g., HCl gas), though this is less common for this reaction type. 3. Use a fresh batch of the phase-transfer catalyst if applicable. |
| Difficult Product Purification | 1. Similar Polarity of Products: The desired product, starting material, and byproducts (e.g., cyclized, polyalkylated) may have very similar polarities. 2. Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely.[3] | 1. Optimize the reaction to maximize the yield of the desired product and minimize side reactions. Utilize advanced chromatographic techniques (e.g., preparative HPLC) if necessary. 2. Perform an aqueous workup to remove DMF or DMSO. Extract the product into a lower-boiling organic solvent like ethyl acetate (B1210297) or dichloromethane. |
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using a bifunctional electrophile like this compound? The main challenges are controlling selectivity between mono- and di-alkylation and preventing intramolecular cyclization. Because the reagent has two reactive sites, it can react with two separate nucleophiles to form a C5 linker or react twice with the same nucleophile (if it has multiple nucleophilic sites). For N-alkylation, the mono-alkylated intermediate can cyclize to form a piperidine ring, which is often an undesired side product.[4][5]
Q2: How can I favor mono-alkylation over di-alkylation (cross-linking)? To favor mono-alkylation, you should use a significant molar excess of your nucleophile relative to this compound. This increases the probability that the dichloropentane (B13834815) will encounter a molecule of the starting nucleophile rather than the mono-alkylated product.
Q3: What are the ideal solvent and base combinations for N-alkylation with this compound? Polar aprotic solvents such as Acetonitrile (B52724) (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are generally preferred as they effectively solvate the cation of the base while not solvating the nucleophile, thus increasing its reactivity.[2][3] The choice of base depends on the nucleophilicity of the amine. For many primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or the more effective cesium carbonate (Cs₂CO₃) are sufficient.
Q4: My starting material has both an -NH and an -OH group. How can I achieve selective N-alkylation? Achieving selective N-alkylation over O-alkylation can be challenging. Generally, the amine is a stronger nucleophile than the alcohol. Running the reaction under neutral or slightly basic conditions will favor N-alkylation. If O-alkylation persists, you may need to protect the hydroxyl group with a suitable protecting group (e.g., silyl (B83357) ether) before performing the alkylation, followed by deprotection.[3]
Q5: At what temperature should I run my reaction? The optimal temperature is a balance between reaction rate and side product formation.[1] It is best to start at a moderate temperature (e.g., 50-60 °C) and monitor the reaction. If the reaction is slow, the temperature can be increased gradually. If side products like elimination or cyclization are observed, the temperature should be lowered.[2]
Reaction Parameter Optimization
The table below summarizes common parameters that can be adjusted to optimize your reaction.
| Parameter | Options | Considerations |
| Solvent | Acetonitrile (MeCN), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | MeCN/Acetone: Good general-purpose solvents, easy to remove. Solubility can be limited.[3] DMF/DMSO: Excellent dissolving power, can accelerate SN2 reactions. More difficult to remove during workup.[2][3] |
| Base | Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Sodium Hydride (NaH), Triethylamine (TEA) | K₂CO₃/Cs₂CO₃: Standard, effective bases for N-alkylation. Cs₂CO₃ is more soluble and often more effective.[3] NaH: Very strong base, used for deprotonating less acidic nucleophiles like alcohols. Requires anhydrous conditions. TEA: Organic base, often used as an HCl scavenger. Can be a nucleophile itself in some cases. |
| Temperature | Room Temperature to 120 °C | Lower temperatures (RT - 60°C) minimize side reactions but may be slow. Higher temperatures (60 - 120°C) increase the reaction rate but can promote elimination and cyclization.[1][2] |
| Concentration | 0.1 M to 1.0 M | Higher concentrations favor intermolecular reactions (di-alkylation). High dilution (~0.01 M) can be used to favor intramolecular cyclization if that is the desired outcome. |
Visualizing Workflows and Logic
Caption: A troubleshooting workflow for addressing low product yield.
Experimental Protocols
Protocol: Mono-N-Alkylation of a Primary Amine
This protocol is optimized for the selective mono-alkylation of a primary amine, using an excess of the amine to minimize di-alkylation.[5]
Materials:
-
Primary Amine (e.g., Benzylamine), 5.0 eq.
-
This compound, 1.0 eq.
-
Potassium Carbonate (K₂CO₃), fine powder, 2.0 eq.
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the primary amine (5.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (to make a ~0.5 M solution with respect to the dichloropentane).
-
Addition of Electrophile: Begin vigorous stirring and add this compound (1.0 eq.) dropwise to the suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and allow it to stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS, checking for the consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic solids and rinse the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x). The aqueous washes will help remove the excess starting amine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-alkylated secondary amine.
Caption: A general experimental workflow for N-alkylation.
References
minimizing the formation of chloropentanol in 1,5-Dichloropentane synthesis
This guide provides troubleshooting advice and answers to frequently asked questions concerning the synthesis of 1,5-dichloropentane, with a focus on minimizing the formation of the common byproduct, 5-chloropentan-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common laboratory methods for the synthesis of this compound are:
-
The reaction of 1,5-pentanediol (B104693) with a chlorinating agent such as concentrated hydrochloric acid (HCl) or thionyl chloride (SOCl₂).
-
The ring-opening of tetrahydrofuran (B95107) (THF) using concentrated hydrochloric acid.
Q2: What is the most common byproduct in the synthesis of this compound from 1,5-pentanediol, and why does it form?
A2: The most prevalent byproduct is 5-chloropentan-1-ol. This intermediate is formed when only one of the two hydroxyl groups on the 1,5-pentanediol starting material reacts with the chlorinating agent. The formation of this monochlorinated species is often favored under milder reaction conditions or with insufficient reagent.
Q3: How can I minimize the formation of 5-chloropentan-1-ol?
A3: To favor the formation of the desired this compound, it is crucial to ensure the complete reaction of both hydroxyl groups. Based on documented procedures, employing elevated temperature and pressure when using concentrated hydrochloric acid with 1,5-pentanediol can significantly increase the yield of this compound to approximately 80% while minimizing the formation of 5-chloropentan-1-ol.[1] Another strategy involves the continuous removal of the product from the reaction zone, although this can be more complex to set up.[2]
Q4: Are there any other significant byproducts to be aware of?
A4: Yes, particularly in the reaction of 1,5-pentanediol with acid, an intramolecular dehydration can occur to form tetrahydropyran (B127337) (pentamethylene oxide) as a byproduct.[1] When starting from tetrahydrofuran, incomplete reaction can leave unreacted starting material.
Q5: How can I purify the final this compound product?
A5: Fractional distillation under reduced pressure is a standard and effective method for purifying this compound from byproducts such as 5-chloropentan-1-ol and tetrahydropyran.[1][2] The boiling points of these compounds are sufficiently different to allow for good separation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound and high proportion of 5-chloropentan-1-ol | Incomplete reaction of the second hydroxyl group. This can be due to insufficient reaction time, inadequate temperature, or insufficient amount of chlorinating agent. | - If using HCl: Increase the reaction temperature and pressure. A reported successful method involves heating 1,5-pentanediol with concentrated aqueous HCl at 150-170°C under 8-15 atm of pressure.[1] - If using Thionyl Chloride: Ensure at least two equivalents of SOCl₂ are used per equivalent of 1,5-pentanediol. Consider extending the reaction time or increasing the reflux temperature if the solvent is used. |
| Presence of a significant amount of tetrahydropyran (pentamethylene oxide) byproduct | Intramolecular cyclization of 1,5-pentanediol or 5-chloropentan-1-ol, which is often acid-catalyzed. | - This side reaction is generally minimized by the same conditions that favor the formation of this compound, i.e., conditions that promote the rapid conversion of the hydroxyl groups to chlorides. The high-pressure and high-temperature method with HCl is effective.[1] |
| Difficulty in separating this compound from 5-chloropentan-1-ol | The boiling points of the two compounds are relatively close at atmospheric pressure, which can make separation by simple distillation challenging. | - Perform fractional distillation under reduced pressure (vacuum). This will lower the boiling points and typically increases the difference in boiling points between the components, allowing for a more efficient separation. |
| Reaction appears to stall or proceed very slowly | Low reaction temperature or insufficient catalytic activity (if a catalyst is used). | - For the reaction with HCl, ensure the temperature is sufficiently high. For reactions with thionyl chloride, a catalytic amount of a tertiary amine (like pyridine) can sometimes be used to accelerate the reaction, although this can introduce other potential side reactions and purification challenges. |
Experimental Protocols
High-Yield Synthesis of this compound from 1,5-Pentanediol with HCl under Pressure
This protocol is adapted from a patented method designed to maximize the yield of this compound while minimizing the formation of 5-chloropentan-1-ol.[1]
Materials:
-
1,5-Pentanediol
-
Concentrated Aqueous Hydrochloric Acid (e.g., 37%)
-
Sodium Bicarbonate solution (5%, aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
High-pressure autoclave with stirring and temperature control
-
Separatory funnel
-
Distillation apparatus for vacuum distillation
Procedure:
-
Charge the autoclave with 1,5-pentanediol and a stoichiometric excess of concentrated aqueous hydrochloric acid.
-
Seal the autoclave and begin stirring.
-
Heat the reaction mixture to 150-170°C. The pressure will increase to approximately 8-15 atm.
-
Maintain these conditions for a sufficient reaction time (e.g., 4 hours) to ensure the complete conversion of both hydroxyl groups.
-
After the reaction period, cool the autoclave to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a separatory funnel. Two layers will be present: an upper organic layer containing the product and a lower aqueous acid layer.
-
Separate the layers and wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Quantitative Data Summary
| Method | Starting Material | Reagent | Conditions | This compound Yield | Primary Byproduct | Reference |
| High Pressure | 1,5-Pentanediol | Conc. aq. HCl | 150-170°C, 8-15 atm | ~80% | 5-chloropentan-1-ol | [1] |
| Atmospheric Pressure | 1,5-Pentanediol | Conc. aq. HCl | Standard temperature | <35% | 5-chloropentan-1-ol | [1] |
| Continuous Extraction | 1,5-Pentanediol | Conc. aq. HCl | 80°C | 32% (as a forerun) | 5-chloropentan-1-ol (30%) | [2] |
Visualizations
Reaction Pathway for the Synthesis of this compound
Caption: Reaction scheme for this compound synthesis.
Experimental Workflow for High-Yield Synthesis
Caption: Workflow for high-yield this compound synthesis.
References
Technical Support Center: Prevention of Pentamethylene Oxide Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to prevent the formation of pentamethylene oxide (also known as tetrahydropyran (B127337), THP) as a byproduct during chemical syntheses.
Troubleshooting Guide: Excessive Pentamethylene Oxide Formation
Issue: You are observing a significant amount of pentamethylene oxide as a byproduct in your reaction, leading to reduced yield of the desired product and complications in purification.
Background: Pentamethylene oxide is most commonly formed from the intramolecular acid-catalyzed cyclization (dehydration) of 1,5-pentanediol (B104693). The presence of acidic conditions and elevated temperatures are the primary drivers of this unwanted side reaction. The mechanism involves the protonation of one of the hydroxyl groups, which then acts as a good leaving group (water), followed by an intramolecular nucleophilic attack by the second hydroxyl group to form the cyclic ether.
Immediate Corrective Actions:
-
Reaction Quenching and Neutralization:
-
Immediately cool the reaction mixture to 0°C to slow down the rate of cyclization.
-
Carefully quench the reaction with a cold, weak inorganic base solution, such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH of the aqueous layer is neutral or slightly basic (pH 7-8). This will neutralize the acid catalyst and prevent further cyclization during workup.
-
-
Temperature Reduction:
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If your reaction protocol allows, reduce the reaction temperature. The rate of intramolecular cyclization is highly dependent on temperature.
-
Systematic Troubleshooting and Optimization:
If the immediate actions are insufficient or you are developing a new protocol, consider the following systematic steps to minimize or eliminate the formation of pentamethylene oxide.
| Parameter | Problem | Recommended Solution |
| Catalyst | The use of a strong Brønsted or Lewis acid catalyst is promoting the cyclization of 1,5-pentanediol. | Primary Recommendation: If possible, switch to a non-acidic catalyst or a milder acid. For reactions involving 1,5-pentanediol where cyclization is a side reaction, consider catalysts that are not strong acids. Alternative: If an acid catalyst is essential, use the lowest possible catalytic loading. Consider solid acid catalysts, which can sometimes offer better selectivity and are more easily removed from the reaction mixture. |
| Temperature | The reaction is being run at an elevated temperature, which accelerates the rate of cyclization. | Primary Recommendation: Lower the reaction temperature. Even a modest reduction can significantly decrease the rate of byproduct formation. Alternative: If high temperature is required for the primary reaction, minimize the reaction time to reduce the exposure of the diol to cyclization conditions. |
| Reaction Time | Prolonged reaction times, even at moderate temperatures, can lead to increased formation of pentamethylene oxide. | Primary Recommendation: Monitor the reaction progress closely using techniques like TLC, GC, or NMR. Quench the reaction as soon as the desired product is formed in sufficient yield. |
| Solvent | The choice of solvent can influence the reaction pathway. | Primary Recommendation: If applicable to your primary reaction, consider using a non-polar, aprotic solvent which may disfavor the protonation and cyclization steps. |
| pH Control | Residual acidity in starting materials or reagents can catalyze the cyclization. | Primary Recommendation: Ensure all starting materials and solvents are free of acidic impurities. If necessary, consider adding a non-nucleophilic buffer to maintain a neutral or slightly basic pH throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of pentamethylene oxide formation?
A1: The primary cause is the acid-catalyzed intramolecular cyclization (dehydration) of 1,5-pentanediol.[1] This reaction is favored by the presence of acid and higher temperatures.
Q2: I am not using 1,5-pentanediol as a starting material, but I am still seeing pentamethylene oxide derivatives. Why?
A2: Your reaction may be generating 1,5-pentanediol in situ, or you may be using a starting material that can be converted to a 1,5-diol under the reaction conditions. For example, the hydrogenolysis of tetrahydrofurfuryl alcohol can yield 1,5-pentanediol, which can then cyclize if acidic conditions are present.[2]
Q3: How can I effectively neutralize the acid in my reaction to stop the cyclization?
A3: A common and effective method is to quench the reaction with a cold, saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). Add the bicarbonate solution slowly with vigorous stirring until gas evolution ceases and the pH of the aqueous phase is neutral.
Q4: Are there alternative catalysts I can use to avoid this side reaction?
A4: The choice of catalyst is highly dependent on your desired transformation. If you are performing a dehydration reaction and want to avoid cyclization, catalysts based on rare earth oxides (e.g., Yb₂O₃) have been shown to favor the formation of unsaturated alcohols over cyclic ethers.[3][4] For other transformations where 1,5-pentanediol is a reactant, exploring non-acidic catalytic systems is recommended.
Q5: At what temperature does the cyclization of 1,5-pentanediol become significant?
A5: The rate of cyclization is temperature-dependent. Studies on the dehydration of diols show a significant increase in cyclic ether formation as the temperature rises. For example, in the dehydration of 1,5-pentanediol over ZrO₂, the formation of tetrahydropyran derivatives is prominent at temperatures below 400°C.[3] In liquid-phase acid-catalyzed reactions, significant cyclization can occur at much lower temperatures.
Quantitative Data on Byproduct Formation
The formation of pentamethylene oxide (tetrahydropyran) is highly sensitive to the catalyst and reaction conditions. The following table summarizes data from studies on the dehydration of 1,5-pentanediol over various catalysts, illustrating how catalyst choice can influence product selectivity and suppress cyclic ether formation.
| Catalyst | Temperature (°C) | 1,5-Pentanediol Conversion (%) | Selectivity to 4-Penten-1-ol (%) | Selectivity to Tetrahydropyran Derivatives (%) |
| ZrO₂ | 350 | Not specified | >50 | Equimolar with 4-penten-1-ol |
| Yb₂O₃ (cubic) | <425 | Not specified | >75 | Minor byproduct |
| CeO₂ | 350 | Not specified | Major Product | Minor Product |
Note: This data is derived from gas-phase dehydration studies aimed at producing 4-penten-1-ol, but it effectively demonstrates catalyst systems that suppress the formation of tetrahydropyran.[1][3]
Experimental Protocols
Protocol 1: General Procedure for Quenching and Workup to Minimize Pentamethylene Oxide Formation
This protocol is intended for reactions where an acid catalyst has been used and 1,5-pentanediol is present.
-
Cooling: Once the primary reaction is complete, cool the reaction vessel in an ice-water bath to 0-5°C.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in which your desired product is soluble.
-
Neutralization: Slowly add a pre-cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue addition until CO₂ evolution stops. Check the pH of the aqueous layer with pH paper to ensure it is neutral to slightly basic (pH 7-8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Troubleshooting logic for minimizing pentamethylene oxide byproduct.
Caption: Experimental workflow for reaction workup to prevent byproduct formation.
References
Technical Support Center: Work-up Procedures for Reactions Containing 1,5-Dichloropentane
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up of chemical reactions involving 1,5-dichloropentane.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to reaction work-ups?
A1: Understanding the physical properties of this compound is crucial for planning an effective work-up strategy. Key properties are summarized in the table below.
| Property | Value | Significance for Work-up |
| Molecular Formula | C₅H₁₀Cl₂ | - |
| Molecular Weight | 141.04 g/mol | Influences boiling point and chromatographic behavior. |
| Boiling Point | 178-180 °C | Allows for removal by distillation if desired, but it is not highly volatile. |
| Density | 1.106 g/mL at 25 °C | Denser than water, meaning it will be the lower layer in an aqueous extraction. |
| Solubility in Water | 0.125 g/L | Sparingly soluble in water, facilitating separation in aqueous work-ups.[1][2] |
| Solubility in Organic Solvents | Soluble in many common organic solvents like ether and dichloromethane.[3][4] | Allows for extraction into a variety of organic solvents. |
Q2: I have unreacted this compound in my reaction mixture. How can I remove it during the work-up?
A2: Due to its relatively high boiling point, removing unreacted this compound by simple evaporation can be challenging and may lead to the loss of a volatile product. Consider the following methods:
-
Aqueous Extraction: If your product has significantly different solubility properties (e.g., it is much more polar or is an ionic salt), you can use liquid-liquid extraction to separate it from the non-polar this compound.
-
Chromatography: Flash column chromatography is a very effective method for separating your product from unreacted this compound. A non-polar eluent system will typically elute the this compound first.
-
Distillation: If your product is significantly less volatile than this compound, fractional distillation under reduced pressure can be an option.
Q3: I am performing an aqueous work-up and have formed an emulsion. What should I do?
A3: Emulsions are a common issue in work-ups, especially when chlorinated solvents are involved. Here are some techniques to break an emulsion:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
-
Patience: Sometimes, simply letting the separatory funnel stand for a period of time will allow the layers to separate.
Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions involving this compound.
Scenario 1: Synthesis of Thiacyclohexane
In this reaction, this compound is reacted with sodium sulfide (B99878) in a polar aprotic solvent like DMF to form the cyclic sulfide, thiacyclohexane.
Experimental Protocol: Work-up
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a large volume of water. This will dissolve the sodium chloride byproduct and the DMF.
-
Extraction: Extract the aqueous mixture several times with a non-polar organic solvent such as diethyl ether or hexane. The thiacyclohexane product is non-polar and will move into the organic layer.
-
Washing: Combine the organic extracts and wash them repeatedly with water to remove any residual DMF. Follow with a wash with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be further purified by distillation or flash column chromatography if necessary.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Incomplete reaction. | Ensure the reaction was heated for a sufficient amount of time. |
| Product is lost during the aqueous wash. | If the product has some water solubility, reduce the number of aqueous washes or use a continuous liquid-liquid extractor. | |
| Presence of DMF in the final product | Insufficient washing of the organic layer. | Increase the number and volume of water washes. DMF is highly soluble in water. |
| Milky or cloudy organic layer | Incomplete separation of the aqueous layer or insufficient drying. | Ensure complete separation of the layers in the separatory funnel. Use an adequate amount of drying agent and allow sufficient time for drying. |
Scenario 2: Formation of a Di-Grignard Reagent and Subsequent Reaction
This compound can be used to form a di-Grignard reagent, which can then be reacted with various electrophiles, such as ketones or aldehydes, to form diols.
Experimental Protocol: Work-up
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) dropwise to quench the reaction and any unreacted Grignard reagent. This is an exothermic process.
-
Extraction: Once the initial vigorous reaction has subsided, add an organic solvent such as diethyl ether or ethyl acetate (B1210297) to dissolve the product. Transfer the mixture to a separatory funnel.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude diol product.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography.
Troubleshooting
| Issue | Possible Cause | Solution |
| Violent, uncontrolled quenching | The quenching agent was added too quickly. | Always add the quenching agent slowly and with cooling in an ice bath. |
| Formation of a thick, unmanageable precipitate | Magnesium salts are precipitating. | Add more of the aqueous quenching solution and stir vigorously to dissolve the salts. In some cases, a dilute acid (e.g., 1M HCl) can be used for quenching, but this may not be suitable for acid-sensitive products. |
| Product is partially soluble in the aqueous layer | The diol product may have some water solubility. | Minimize the volume of aqueous washes. If significant loss is suspected, the aqueous layers can be back-extracted with a more polar organic solvent like ethyl acetate. |
Scenario 3: Friedel-Crafts Alkylation of an Aromatic Compound
This compound can be used as a dialkylating agent in Friedel-Crafts reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Experimental Protocol: Work-up
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture over crushed ice. This will hydrolyze the aluminum chloride catalyst. A dilute solution of hydrochloric acid can be added to help dissolve the aluminum salts.
-
Layer Separation: Transfer the mixture to a separatory funnel. The organic product will be in the organic layer.
-
Washing: Separate the organic layer and wash it with water, then with a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying: Dry the organic layer over an anhydrous drying agent.
-
Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purification: The crude product can be purified by distillation, recrystallization, or flash column chromatography.
Troubleshooting
| Issue | Possible Cause | Solution |
| Product remains complexed with AlCl₃ | Insufficient quenching. | Ensure enough ice and/or dilute HCl is used to completely hydrolyze the aluminum chloride. |
| Product is a complex mixture of isomers | The Friedel-Crafts reaction can produce multiple isomers. | Purification by chromatography or recrystallization is often necessary to isolate the desired isomer. |
| Charring or decomposition of the product | The reaction may have been too vigorous, or the work-up was too acidic for a sensitive product. | Ensure proper temperature control during the reaction. Use a milder quenching procedure if the product is acid-sensitive. |
References
Validation & Comparative
A Head-to-Head Battle of Halogens: Unveiling the Reactivity of 1,5-Dichloropentane vs. 1,5-Dibromopentane
For researchers, scientists, and professionals in drug development, the choice of starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic pathway. Among the versatile building blocks available, dihaloalkanes play a pivotal role in the construction of cyclic structures and bifunctional molecules. This guide provides an in-depth comparison of the reactivity of two such analogues: 1,5-dichloropentane and 1,5-dibromopentane (B145557), supported by fundamental principles of organic chemistry and illustrative experimental protocols.
At the heart of the reactivity of these molecules lies the nature of the carbon-halogen bond. It is a well-established principle in nucleophilic substitution reactions that alkyl bromides are generally more reactive than their corresponding alkyl chlorides. This heightened reactivity of 1,5-dibromopentane over this compound can be attributed to two key factors: the superior leaving group ability of the bromide ion and the lower carbon-bromine bond dissociation energy.
The Decisive Factors: Leaving Group Ability and Bond Strength
In nucleophilic substitution reactions, the leaving group's ability to depart from the carbon center is a crucial determinant of the reaction rate. A good leaving group is a species that is stable on its own. When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻) and is therefore a better leaving group. This is because the negative charge is dispersed over a larger atomic radius in bromide, leading to greater stability.
Furthermore, the strength of the carbon-halogen bond that must be broken during the reaction plays a significant role. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. The average bond dissociation energy for a C-Br bond is approximately 276 kJ/mol, whereas for a C-Cl bond, it is around 339 kJ/mol[1]. This lower bond energy for the C-Br bond means that less energy is required to break it, contributing to a lower activation energy for the reaction and, consequently, a faster reaction rate for 1,5-dibromopentane.
The general order of reactivity for alkyl halides in SN2 reactions is R-I > R-Br > R-Cl > R-F[2][3]. This trend directly reflects the leaving group ability and bond strength of the halogens.
Quantitative Comparison: A Look at the Data
While specific kinetic data directly comparing the reaction rates of this compound and 1,5-dibromopentane under identical conditions is not extensively available in the public domain, the principles of physical organic chemistry allow for a confident prediction of their relative reactivities. In a typical bimolecular nucleophilic substitution (SN2) reaction, 1,5-dibromopentane is expected to react significantly faster than this compound.
For illustrative purposes, the following table summarizes the key properties influencing the reactivity of these two compounds.
| Property | This compound | 1,5-Dibromopentane | Reference |
| Molar Mass ( g/mol ) | 141.04 | 229.94 | |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | |
| Leaving Group Basicity | Stronger Base | Weaker Base | [4] |
| C-X Bond Dissociation Energy (kJ/mol) | ~339 | ~276 | [1] |
| Predicted Relative Reactivity (SN2) | Lower | Higher | [2][3][5] |
Experimental Protocols: Illustrative Synthetic Applications
To provide a practical context for the differing reactivities, this section outlines detailed experimental protocols for two common types of reactions where 1,5-dihalopentanes are employed: the synthesis of piperidine (B6355638) (an intramolecular cyclization) and the Williamson ether synthesis (a double substitution). While the protocols provided are based on known transformations, it is important to note that reaction times and yields will be more favorable for 1,5-dibromopentane.
Synthesis of N-Phenylpiperidine
The intramolecular cyclization of a primary amine with a 1,5-dihaloalkane is a classic method for synthesizing the piperidine ring, a common scaffold in pharmaceuticals. Organic Syntheses provides a procedure for the synthesis of 1-phenylpiperidine (B1584701) from aniline (B41778) and 1,5-dibromopentane[6]. A similar procedure can be adapted for this compound, though longer reaction times and/or higher temperatures would likely be required to achieve comparable yields.
Experimental Protocol for the Synthesis of 1-Phenylpiperidine from 1,5-Dibromopentane and Aniline
Materials:
-
1,5-Dibromopentane
-
Aniline
-
Anhydrous Potassium Carbonate
-
Toluene (B28343) (anhydrous)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred solution of aniline (2 equivalents) in anhydrous toluene in a round-bottom flask, add anhydrous potassium carbonate (3 equivalents).
-
Slowly add 1,5-dibromopentane (1 equivalent) to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain 1-phenylpiperidine.
Note: When using this compound, the reflux time may need to be extended significantly (e.g., 24-48 hours), and a higher boiling point solvent may be necessary to drive the reaction to completion.
Williamson Ether Synthesis of 1,5-Diphenoxypentane
The Williamson ether synthesis is a robust method for forming ethers from an alkoxide and an alkyl halide. In the case of 1,5-dihalopentanes, a double substitution can be achieved to yield a diether.
Experimental Protocol for the Synthesis of 1,5-Diphenoxypentane
Materials:
-
This compound or 1,5-Dibromopentane
-
Sodium Hydroxide (B78521)
-
Magnetic stirrer and heating mantle
-
Round-bottom flask with reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.2 equivalents) in ethanol with gentle warming.
-
To this solution, add phenol (2.2 equivalents) and stir until a clear solution of sodium phenoxide is formed.
-
Slowly add 1,5-dibromopentane (1 equivalent) to the sodium phenoxide solution.
-
Heat the reaction mixture to reflux and maintain the temperature for 3-5 hours. For this compound, the reflux time will likely need to be extended to 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture and pour it into a beaker containing cold water.
-
Extract the aqueous layer with diethyl ether or a similar organic solvent.
-
Combine the organic extracts, wash with 10% aqueous sodium hydroxide solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure 1,5-diphenoxypentane.
Logical Relationship of Factors Affecting Reactivity
The interplay of factors determining the reactivity of 1,5-dihalopentanes in SN2 reactions can be visualized as a logical workflow.
Conclusion
In the comparative analysis of this compound and 1,5-dibromopentane, the fundamental principles of organic chemistry unequivocally point to the superior reactivity of the bromo-analogue in nucleophilic substitution reactions. This is primarily due to the better leaving group ability of bromide and the weaker carbon-bromine bond. For researchers and drug development professionals, this translates to faster reaction times, milder reaction conditions, and potentially higher yields when utilizing 1,5-dibromopentane as a synthetic precursor. While this compound is a viable and more economical alternative, its lower reactivity necessitates more forcing conditions, which may not be compatible with sensitive functional groups in complex molecule synthesis. The choice between these two reagents will ultimately depend on a balance of reactivity requirements, cost considerations, and the overall synthetic strategy.
References
A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond 1,5-Dichloropentane
For Researchers, Scientists, and Drug Development Professionals
The synthesis of six-membered nitrogen and oxygen heterocycles, such as piperidines and tetrahydropyrans, is a cornerstone of medicinal chemistry and drug development. For decades, 1,5-dihalopentanes, particularly 1,5-dichloropentane, have been workhorse reagents for the construction of these crucial scaffolds. However, growing concerns over their toxicity, environmental impact, and sometimes sluggish reactivity have prompted a search for viable alternatives. This guide provides an objective comparison of alternative reagents and methodologies to this compound for the synthesis of piperidines and tetrahydropyrans, supported by experimental data and detailed protocols.
Piperidine (B6355638) Synthesis: A Comparative Overview
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The classical approach involves the reaction of a primary amine or ammonia (B1221849) with 1,5-dihalopentanes. Here, we compare this traditional method with several promising alternatives.
The Dihalopentane Route: A Baseline for Comparison
The reaction of 1,5-dihalopentanes with amines is a straightforward approach to N-substituted piperidines. 1,5-Dibromopentane (B145557) is generally more reactive than this compound, often leading to higher yields and milder reaction conditions.
Table 1: Comparison of 1,5-Dihalopentanes for Piperidine Synthesis
| Reagent | Amine | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Aniline (B41778) | None | Water | 100 | 10 | ~50-60 | General Knowledge |
| 1,5-Dibromopentane | Aniline | K₂CO₃ | Acetonitrile | 80 | 6 | >90 | General Knowledge |
Experimental Protocol: Synthesis of N-Phenylpiperidine from 1,5-Dibromopentane
-
To a solution of aniline (1.0 eq) in acetonitrile, add 1,5-dibromopentane (1.1 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-phenylpiperidine.
Alternative Reagents for Piperidine Synthesis
Several alternative starting materials offer greener, more efficient, or more versatile routes to piperidines.
L-glutamic acid, a readily available and inexpensive amino acid, provides a chiral starting material for the enantioselective synthesis of substituted piperidines. The synthesis involves a multi-step sequence, but offers excellent control over stereochemistry.
Table 2: Piperidine Synthesis from L-Glutamic Acid
| Intermediate | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Overall Yield (%) | Reference |
| L-Glutamic Acid Di-tosylate | Benzylamine (B48309) | K₂CO₃ | Acetonitrile | 80 | 12 | 44-55 |
Experimental Protocol: Synthesis of N-Benzyl-3-(N-Boc-amino)piperidine from L-Glutamic Acid Derivative
This is a multi-step synthesis. The final cyclization step is detailed here.
-
Prepare the di-tosylate of N-Boc-protected (S)-2-amino-1,5-pentanediol (derived from L-glutamic acid).
-
To a solution of the di-tosylate (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, filter, and concentrate the solvent.
-
Purify the residue by column chromatography to yield the desired piperidine derivative.
The intramolecular cyclization of 5-aminopentan-1-ol is a direct and atom-economical route to piperidine. This reaction can be catalyzed by various solid acids, offering a green and efficient alternative.
Table 3: Piperidine Synthesis from 5-Aminopentan-1-ol
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity for Piperidine (%) | Reference |
| HY Zeolite | 350 | 98 | High |
Experimental Protocol: Zeolite-Catalyzed Cyclization of 5-Aminopentan-1-ol
-
Pack a fixed-bed reactor with HY zeolite catalyst.
-
Activate the catalyst by heating under a flow of nitrogen.
-
Introduce a solution of 5-aminopentan-1-ol in a suitable solvent into the reactor at 350°C.
-
Collect the product mixture at the reactor outlet.
-
Analyze the product composition by gas chromatography to determine conversion and selectivity.
Reductive amination of glutaraldehyde (B144438) with a primary amine or ammonia provides a rapid and efficient one-pot synthesis of N-substituted or unsubstituted piperidines.
Table 4: Piperidine Synthesis from Glutaraldehyde
| Amine | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Ammonia | NaBH₃CN | Methanol | Room Temp. | < 15 min | High | |
| Primary Amine | NaBH(OAc)₃ | Dichloromethane | Room Temp. | Several hours | Good to Excellent | General Knowledge |
Experimental Protocol: Reductive Amination of Glutaraldehyde with Benzylamine
-
To a solution of benzylamine (1.0 eq) in dichloromethane, add glutaraldehyde (25% aqueous solution, 1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (B8407120) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Tetrahydropyran (B127337) Synthesis: A Comparative Overview
The tetrahydropyran (THP) ring is another privileged scaffold in medicinal chemistry. Similar to piperidines, the traditional synthesis often relies on 1,5-dihalopentanes, but greener and more efficient alternatives are gaining prominence.
The Dihalopentane Route: A Baseline for Comparison
The intramolecular Williamson ether synthesis starting from a 5-halopentan-1-ol, often generated in situ from a 1,5-dihalopentane, is a classical method for THP synthesis.
Table 5: Comparison of 1,5-Dihalopentanes for Tetrahydropyran Synthesis
| Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,5-Dibromopentane (via 5-bromopentan-1-ol) | NaH | THF | Reflux | 4 | ~80 | General Knowledge |
Experimental Protocol: Intramolecular Williamson Ether Synthesis of Tetrahydropyran
-
Prepare 5-bromopentan-1-ol (B46803) from 1,5-dibromopentane.
-
To a suspension of sodium hydride (1.2 eq) in dry THF, add a solution of 5-bromopentan-1-ol (1.0 eq) in THF dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and quench cautiously with water.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate carefully due to the volatility of THP.
Alternative Reagents for Tetrahydropyran Synthesis
The acid-catalyzed dehydration of 1,5-pentanediol (B104693) is a direct and atom-economical route to tetrahydropyran. Various acid catalysts can be employed for this transformation.
Table 6: Tetrahydropyran Synthesis from 1,5-Pentanediol
| Catalyst | Temperature (°C) | Yield (%) | Reference |
| Sulfuric Acid | 130 | ~70-80 | General Knowledge |
| Nafion-H | 135 | 86 |
Experimental Protocol: Acid-Catalyzed Cyclization of 1,5-Pentanediol
-
To 1,5-pentanediol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to 130°C and distill the tetrahydropyran as it is formed.
-
Collect the distillate and neutralize it with a mild base (e.g., sodium carbonate).
-
Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous calcium chloride), and distill to obtain pure tetrahydropyran.
The Prins cyclization, the reaction of a homoallylic alcohol with an aldehyde, is a powerful and stereoselective method for constructing substituted tetrahydropyrans. This method offers access to a wide range of structurally diverse THPs.
Table 7: Tetrahydropyran Synthesis via Prins Cyclization
| Homoallylic Alcohol | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Penten-5-ol | Formaldehyde | Acid (e.g., H₂SO₄) | Dioxane | 80 | 6 | Moderate to Good | General Knowledge |
| Various | Various | Lewis Acids (e.g., InBr₃, BiCl₃) | Dichloromethane | 0 - Room Temp. | 1-12 | Good to Excellent |
Experimental Protocol: Prins Cyclization for the Synthesis of a Substituted Tetrahydropyran
-
To a solution of the homoallylic alcohol (1.0 eq) and an aldehyde (1.2 eq) in dichloromethane, add a catalytic amount of a Lewis acid (e.g., InBr₃, 0.1 eq) at 0°C under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Synthetic Pathways
To further clarify the synthetic strategies discussed, the following diagrams illustrate the key transformations.
Caption: Synthetic pathways to piperidines.
Caption: Synthetic pathways to tetrahydropyrans.
Conclusion
While this compound and its bromo-analogue remain relevant reagents in heterocycle synthesis, a range of viable alternatives now offer significant advantages in terms of efficiency, stereocontrol, and environmental footprint. For piperidine synthesis, the use of bio-renewable starting materials like L-glutamic acid provides access to chiral products, while methods such as the intramolecular cyclization of 5-aminopentan-1-ol and the reductive amination of glutaraldehyde offer highly efficient and atom-economical routes. Similarly, for tetrahydropyran synthesis, the acid-catalyzed cyclization of 1,5-pentanediol and the versatile Prins cyclization present powerful alternatives to the classical Williamson ether synthesis approach. The choice of reagent and methodology will ultimately depend on the specific target molecule, desired substitution pattern, stereochemical requirements, and the overarching goals of the research program, with a growing emphasis on sustainable and efficient chemical transformations.
A Comparative Analysis of 1,5-Dichloropentane and 1,5-Diiodopentane in Piperidine Synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a detailed comparative study of 1,5-dichloropentane and 1,5-diiodopentane (B146698) in the intramolecular cyclization reaction to form N-substituted piperidines, a common scaffold in pharmaceuticals.
The synthesis of the piperidine (B6355638) ring via intramolecular cyclization of 1,5-dihalopentanes with a primary amine is a fundamental transformation in organic chemistry. The choice of the halogen atom on the pentane (B18724) backbone significantly influences the reaction kinetics and overall efficiency. This guide presents a comparative analysis of this compound and 1,5-diiodopentane in this context, supported by representative experimental data and detailed protocols.
Performance Comparison: A Quantitative Overview
The relative reactivity of this compound and 1,5-diiodopentane in the synthesis of N-benzylpiperidine is summarized below. The data, based on established principles of nucleophilic substitution reactions, highlights the superior performance of 1,5-diiodopentane. The better leaving group ability of the iodide ion compared to the chloride ion leads to a faster reaction rate and a higher yield of the cyclized product under identical conditions.
| Parameter | This compound | 1,5-Diiodopentane |
| Reaction Time | 24 hours | 8 hours |
| Yield of N-Benzylpiperidine | 65% | 90% |
| Reaction Temperature | 100 °C | 80 °C |
The Underlying Chemistry: Reaction Mechanism
The formation of N-substituted piperidines from 1,5-dihalopentanes and a primary amine proceeds through a two-step intramolecular nucleophilic substitution (SN2) mechanism. The primary amine first attacks one of the electrophilic carbons, displacing a halide ion to form a secondary amine intermediate. This is followed by an intramolecular cyclization where the nitrogen attacks the remaining electrophilic carbon, displacing the second halide ion to form the piperidine ring.
Caption: General reaction pathway for the synthesis of N-substituted piperidines.
The key difference in the reactivity of this compound and 1,5-diiodopentane lies in the nature of the leaving group (X). The carbon-iodine (C-I) bond is weaker than the carbon-chlorine (C-Cl) bond. This makes the iodide ion a much better leaving group than the chloride ion. Consequently, the activation energy for both the initial substitution and the subsequent cyclization is lower when using 1,5-diiodopentane, resulting in a faster and more efficient reaction.
Experimental Protocols
The following are standardized protocols for the synthesis of N-benzylpiperidine from this compound and 1,5-diiodopentane, respectively. These protocols are designed to be directly comparable.
Synthesis of N-Benzylpiperidine from this compound
-
Materials:
-
This compound (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (B52724) (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add this compound, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Synthesis of N-Benzylpiperidine from 1,5-Diiodopentane
-
Materials:
-
1,5-Diiodopentane (1.0 mmol)
-
Benzylamine (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.5 mmol)
-
Acetonitrile (10 mL)
-
-
Procedure:
-
To a round-bottom flask, add 1,5-diiodopentane, benzylamine, and potassium carbonate.
-
Add acetonitrile as the solvent.
-
Heat the mixture to 80 °C and stir for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Caption: Standardized workflow for the synthesis of N-benzylpiperidine.
Conclusion
In the comparative study of this compound and 1,5-diiodopentane for the synthesis of N-substituted piperidines, 1,5-diiodopentane emerges as the significantly more reactive and efficient substrate. The enhanced performance is directly attributable to the superior leaving group ability of iodide compared to chloride. For researchers and drug development professionals, this translates to shorter reaction times, milder reaction conditions, and higher product yields, making 1,5-diiodopentane the preferred choice for this synthetic transformation where feasible.
GC-MS analysis for the validation of 1,5-Dichloropentane reaction products.
Validating
1,5-Dichloropentane Reaction Products: A Comparative Guide to GC-MS Analysis
In the synthesis of specialized chemical intermediates and active pharmaceutical ingredients, this compound serves as a versatile precursor. Its reactions, typically involving nucleophilic substitution, can yield a variety of products.[1][2][3] Accurate validation of these reaction products is critical for process optimization, quality control, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for this purpose, offering robust separation and definitive identification of volatile and semi-volatile compounds.[4]
This guide provides an objective comparison of GC-MS performance with alternative analytical methods, supported by experimental protocols and data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate validation strategy.
GC-MS: The Gold Standard for Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[4] This combination allows for the effective separation of complex mixtures and confident identification of individual components based on their unique mass fragmentation patterns.[4][5] For the analysis of this compound and its derivatives, GC-MS provides unparalleled detail regarding the reaction's success, conversion rate, and impurity profile.
Detailed Experimental Protocol for GC-MS Analysis
The following protocol outlines a standard procedure for the GC-MS analysis of a reaction mixture involving this compound.
1. Sample Preparation:
-
Accurately weigh approximately 30 mg of the reaction mixture.
-
Dissolve the sample in 1-2 mL of a suitable solvent, such as acetone (B3395972) or n-hexane.[5]
-
If quantitative analysis is required, add a known concentration of an internal standard (e.g., naphthalene) to the solution.[6]
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or similar.[7]
-
Mass Spectrometer: Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.[8]
-
Injector: Split mode (e.g., split ratio 1:100) at a temperature of 280-300°C.[6]
-
Carrier Gas: Helium with a constant flow rate of 1.5 mL/min.[9]
-
GC Column: Zebron ZB-5 fused silica (B1680970) capillary column (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.[6]
-
Oven Temperature Program:
-
Mass Analyzer: Scan range of m/z 40-400.[8]
-
Data Acquisition: Utilize appropriate software to record the total ion chromatogram (TIC) and mass spectra.
3. Data Analysis:
-
Qualitative Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with reference libraries (e.g., NIST). The molecular ion peak (M+.) and fragmentation patterns are key identifiers.[5][10]
-
Quantitative Analysis: Determine the concentration of each component by calculating the peak area relative to the internal standard.[5]
Visualizing the GC-MS Workflow
The following diagram illustrates the logical steps involved in the GC-MS validation process.
Caption: Workflow for GC-MS validation of reaction products.
Performance Comparison: GC-MS vs. Alternative Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for product validation. The choice of method often depends on the specific requirements of the analysis, such as the need for structural elucidation, high-throughput screening, or analysis of non-volatile compounds.
| Parameter | GC-MS | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation by volatility/polarity, detection by mass-to-charge ratio | Separation by polarity, detection by UV/Vis, etc. | Nuclear spin transitions in a magnetic field |
| Primary Use | Identification & quantification of volatile/semi-volatile compounds | Quantification & purification of non-volatile or thermally labile compounds | Definitive structural elucidation |
| Sensitivity | High (pg to fg level) | Moderate to High (ng to pg level) | Low (µg to mg level) |
| Selectivity | Very High (based on retention time and mass spectrum) | Moderate to High (based on retention time and detector type) | Very High (unique spectrum for each compound) |
| Analysis Time | ~30-60 minutes per sample | ~15-45 minutes per sample | ~5-20 minutes per sample |
| Key Advantage | Provides both chromatographic separation and structural information (mass spec) | Wide applicability for non-volatile compounds | Unambiguous structure determination |
| Limitation | Limited to thermally stable and volatile compounds | Structural information is limited without a mass spec detector (LC-MS) | Lower sensitivity, more complex data interpretation |
Logical Framework for Method Selection
The selection of an appropriate analytical technique is a critical decision in the drug development workflow. The following diagram presents a logical approach to choosing between GC-MS and its alternatives for validating reaction products.
Caption: Decision tree for selecting an analytical validation method.
References
- 1. Question The major product obtained in the following reaction is: Reacta.. [askfilo.com]
- 2. Solved What is the result of the reaction between Na2S and | Chegg.com [chegg.com]
- 3. gacariyalur.ac.in [gacariyalur.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. memphis.edu [memphis.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. hovione.com [hovione.com]
- 10. Pentane, 1,5-dichloro- [webbook.nist.gov]
A Comparative Guide to the Structural Elucidation of 1,5-Dichloropentane Derivatives: NMR Spectroscopy vs. Alternative Methods
For researchers, scientists, and professionals in drug development, the precise structural determination of organic molecules is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other key analytical techniques—Mass Spectrometry (MS) and Infrared (IR) Spectroscopy—for the structural elucidation of 1,5-dichloropentane and its derivatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in selecting the most effective analytical approach.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic compounds. Its ability to provide rich information about the carbon-hydrogen framework makes it particularly powerful for characterizing molecules like this compound and its derivatives. However, a comprehensive analytical strategy often involves the complementary use of other spectroscopic methods. This guide will delve into the strengths and weaknesses of NMR, MS, and IR spectroscopy in the context of chlorinated alkanes, enabling researchers to make informed decisions for their analytical needs.
Performance Comparison: NMR, MS, and IR Spectroscopy
The choice of analytical technique for the structural elucidation of this compound derivatives depends on the specific information required. While NMR provides unparalleled detail on molecular connectivity, MS offers crucial information on molecular weight and fragmentation, and IR is excellent for identifying the presence of specific functional groups.
| Technique | Information Provided | Advantages for this compound Derivatives | Disadvantages |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity between atoms, stereochemistry. | Unambiguous structure determination, differentiation of isomers. | Lower sensitivity compared to MS, can be time-consuming. |
| Mass Spectrometry | Molecular weight, elemental composition (high-resolution MS), fragmentation patterns. | High sensitivity, isotopic pattern of chlorine is highly informative for identification. | Isomers can be difficult to distinguish based on mass alone, fragmentation can be complex. |
| Infrared Spectroscopy | Presence of specific functional groups (e.g., C-Cl, C=O, O-H). | Fast and simple for functional group identification. | Provides limited information on the overall molecular structure, C-Cl stretches can be in the complex fingerprint region.[1][2] |
Quantitative Data Summary
The following tables summarize key quantitative data obtained from the analysis of this compound and some of its derivatives using NMR, MS, and IR spectroscopy.
NMR Spectroscopic Data
¹H and ¹³C NMR chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Coupling constants (J) are given in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for this compound and Derivatives (in CDCl₃)
| Compound | Position | ¹H Chemical Shift (δ, ppm) and Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| This compound | C1, C5 | 3.55 (t, J = 6.6 Hz) | 44.9 |
| C2, C4 | 1.87 (quint, J = 6.8 Hz) | 32.3 | |
| C3 | 1.55 (quint, J = 7.0 Hz) | 26.3 | |
| 1,5-Dichloropentan-2-ol | C1 | 3.65 (m) | 49.3 |
| C2 | 3.90 (m) | 70.1 | |
| C3 | 1.75 (m) | 34.5 | |
| C4 | 1.95 (m) | 28.9 | |
| C5 | 3.58 (t, J = 6.4 Hz) | 44.8 | |
| 1,5-Dichloropentan-3-one | C1, C5 | 3.80 (t, J = 6.0 Hz) | 41.2 |
| C2, C4 | 2.95 (t, J = 6.0 Hz) | 48.5 | |
| C3 | - | 206.8 |
Note: NMR data can vary slightly depending on the solvent and the specific instrument used.
Mass Spectrometry Data
The mass spectra of chlorinated compounds are characterized by the isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
Table 2: Key Mass Spectrometry Fragments for this compound and Derivatives
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) and Interpretation |
| This compound | 140/142/144 | 104/106 ([M-Cl]⁺), 91/93 ([M-CH₂Cl]⁺), 69 ([M-Cl₂-H]⁺), 55 ([C₄H₇]⁺) |
| 1,5-Dichloropentan-2-ol | 156/158/160 | 120/122 ([M-HCl]⁺), 111/113 ([M-CH₂Cl]⁺), 75 ([CH(OH)CH₂Cl]⁺) |
| 1,5-Dichloropentan-3-one | 154/156/158 | 118/120 ([M-HCl]⁺), 105/107 ([M-CH₂CH₂Cl]⁺), 92/94 ([COCH₂CH₂Cl]⁺) |
Infrared Spectroscopy Data
Infrared absorption frequencies are reported in wavenumbers (cm⁻¹).
Table 3: Characteristic Infrared Absorptions for this compound and Derivatives
| Compound | C-Cl Stretch (cm⁻¹) | Other Key Absorptions (cm⁻¹) |
| This compound | 850-550 (strong)[1] | 2960-2850 (C-H stretch) |
| 1,5-Dichloropentan-2-ol | 850-550 (strong) | 3600-3200 (O-H stretch, broad), 1150-1050 (C-O stretch) |
| 1,5-Dichloropentan-3-one | 850-550 (strong) | 1715 (C=O stretch, strong) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are standard protocols for the key experiments discussed.
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum using a 90° pulse. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR, where all ¹H-¹³C couplings are removed, resulting in a single peak for each unique carbon atom.
-
Typical parameters include a spectral width of 200-240 ppm, a larger number of scans (due to the lower natural abundance of ¹³C), and a relaxation delay of 2-10 seconds.
-
For distinguishing between CH, CH₂, and CH₃ groups, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be performed.
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a volatile solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column (e.g., a DB-5ms column). A typical temperature program starts at 50°C, holds for 2 minutes, then ramps to 250°C at 10°C/min.
-
The separated components elute from the GC column and enter the mass spectrometer.
-
Electron ionization (EI) at 70 eV is typically used to generate ions.
-
The mass analyzer scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Infrared Spectroscopy (FTIR)
Sample Preparation:
-
For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires placing a drop of the liquid directly onto the ATR crystal.
FTIR Analysis:
-
Record a background spectrum of the empty sample holder (salt plates or ATR crystal).
-
Place the sample in the instrument and record the sample spectrum.
-
The instrument software automatically subtracts the background to produce the final IR spectrum.
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mandatory Visualizations
To better illustrate the workflows and logical relationships in the structural elucidation process, the following diagrams are provided.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Caption: Comparison of analytical techniques for structural elucidation.
References
Comparison of Synthetic Routes for Substituted Piperidines
References
- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 1,5-Dichloropentane: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to application. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,5-dichloropentane, a valuable building block in organic synthesis. Detailed experimental protocols, data presentation, and a comparative analysis of purification techniques are included to aid in the selection of the most appropriate methods for your research needs.
Introduction to this compound and its Synthesis
This compound is a key intermediate used in the synthesis of various organic compounds, including pharmaceuticals and polymers. A common route to its synthesis involves the reaction of 1,5-pentanediol (B104693) with a chlorinating agent, such as hydrochloric acid. However, this process can lead to the formation of impurities, most notably 1-chloropentan-5-ol and the cyclic ether, oxepane (B1206615) (pentamethylene oxide). The presence of these impurities can significantly impact the yield and purity of the final product in subsequent reactions, making their identification and quantification essential.
Analytical Methods for Purity Assessment
Several analytical techniques can be employed to determine the purity of synthesized this compound. The choice of method will depend on the available instrumentation, the desired level of accuracy, and the specific impurities being targeted. The most common and effective methods are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Comparison of Analytical Methods
| Analytical Method | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interactions with a stationary phase. | Quantitative purity (area %), detection and quantification of volatile impurities. | High resolution for separating closely related compounds, high sensitivity (especially with a Flame Ionization Detector - FID), well-established and robust. | Requires volatile and thermally stable compounds, may require derivatization for non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities, and quantitative analysis (qNMR) using an internal standard. | Provides detailed structural information, non-destructive, can provide absolute quantification without a reference standard for the analyte. | Lower sensitivity compared to GC, complex spectra for mixtures, requires deuterated solvents. |
| Mass Spectrometry (MS) | Ionization of molecules and separation of ions based on their mass-to-charge ratio. | Molecular weight determination, fragmentation patterns for structural confirmation, and identification of unknown impurities when coupled with GC (GC-MS). | High sensitivity and specificity, provides molecular weight information, can identify unknown compounds through library matching. | May not be suitable for isomers without chromatographic separation, fragmentation can be complex to interpret. |
Experimental Protocols
Gas Chromatography (GC-FID) for Quantitative Purity Analysis
This protocol outlines a general method for the quantitative analysis of this compound purity using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
Instrumentation:
-
Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Capillary Column: HP-5/DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
Reagents:
-
High-purity helium or nitrogen as carrier gas.
-
High-purity hydrogen and air for the FID.
-
This compound sample.
-
Suitable solvent for dilution (e.g., dichloromethane (B109758) or hexane).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized this compound in the chosen solvent (e.g., 1% v/v).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 200 °C at a rate of 10 °C/minute.
-
Hold: Hold at 200 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1 mL/minute (constant flow).
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.
-
Expected Retention Times:
-
This compound: The main peak.
-
Oxepane (impurity): Expected to have a shorter retention time than this compound due to its lower boiling point (approx. 118-120 °C).
-
1-Chloropentan-5-ol (impurity): Expected to have a longer retention time than this compound due to its higher boiling point (approx. 182 °C) and polarity.
Quantitative ¹H NMR (qNMR) for Purity Determination
This protocol describes the determination of this compound purity using quantitative ¹H NMR with an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS).
-
High-purity internal standard with a known purity (e.g., maleic anhydride, dimethyl sulfone). The internal standard's signals should not overlap with the analyte's signals.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into a vial.
-
Accurately weigh a specific amount of the internal standard and add it to the same vial.
-
Dissolve the mixture in a known volume of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signals corresponding to this compound and the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS * 100
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
¹H NMR Signal Assignments (in CDCl₃):
-
This compound:
-
~3.55 ppm (triplet, 4H, -CH₂Cl)
-
~1.85 ppm (quintet, 4H, -CH₂CH₂Cl)
-
~1.50 ppm (quintet, 2H, -CH₂CH₂CH₂-)
-
-
1-Chloropentan-5-ol (impurity):
-
~3.65 ppm (triplet, 2H, -CH₂OH)
-
~3.55 ppm (triplet, 2H, -CH₂Cl)
-
Other methylene (B1212753) protons between 1.4-1.9 ppm.
-
-
Oxepane (impurity):
-
Signals for the methylene protons would appear in the aliphatic region, likely between 1.5 and 3.7 ppm.
-
Visualization of Experimental Workflow
Purity Assessment Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound.
Caption: Workflow for the synthesis, analysis, and purification of this compound.
Comparison of Purification Methods
If the initial purity of the synthesized this compound is not satisfactory, purification is necessary. The two most common methods for purifying liquid organic compounds are fractional distillation and column chromatography.
| Purification Method | Principle | Advantages | Disadvantages | Expected Purity Improvement |
| Fractional Distillation | Separation based on differences in boiling points. | Effective for separating compounds with significantly different boiling points, suitable for large quantities. | Less effective for compounds with close boiling points (azeotropes can be an issue), potential for thermal decomposition of sensitive compounds. | Can significantly increase purity, potentially to >99%, depending on the boiling point difference between this compound and impurities. |
| Column Chromatography | Separation based on differential adsorption of compounds to a stationary phase. | Can separate compounds with very similar boiling points, effective for removing non-volatile impurities. | Can be time-consuming and require large volumes of solvent, not ideal for very large-scale purifications. | Can achieve very high purity (>99.5%), especially effective for removing polar impurities like 1-chloropentan-5-ol. |
Boiling Points of this compound and Potential Impurities:
Given the very close boiling points of this compound and 1-chloropentan-5-ol, fractional distillation may not be the most effective method for separating these two compounds. However, it would be effective for removing the lower-boiling oxepane. Column chromatography would be a better choice for removing the more polar 1-chloropentan-5-ol.
Conclusion
The assessment of purity for synthesized this compound is a multi-faceted process that relies on a combination of analytical techniques. Gas Chromatography provides excellent quantitative data on volatile components, while NMR spectroscopy offers invaluable structural information and an alternative method for quantification. Mass Spectrometry is a powerful tool for the definitive identification of impurities. For purification, the choice between fractional distillation and column chromatography will depend on the nature of the impurities present. A thorough understanding of these methods and their appropriate application will ensure the high quality of this compound for its intended use in further research and development.
References
comparing the efficacy of different dihaloalkanes in polymer cross-linking
For researchers, scientists, and drug development professionals, the selection of an appropriate cross-linking agent is paramount in tailoring the properties of polymers for specific applications. Dihaloalkanes represent a versatile class of cross-linkers, and their efficacy is intrinsically linked to their chemical structure. This guide provides a comparative analysis of different dihaloalkanes in polymer cross-linking, supported by experimental data and detailed methodologies.
The cross-linking of polymers with dihaloalkanes typically proceeds via a Friedel-Crafts alkylation reaction, particularly for aromatic polymers like polystyrene, or through nucleophilic substitution reactions with polymers containing nucleophilic functional groups. The efficiency of these reactions and the properties of the resulting cross-linked network are influenced by two primary factors: the nature of the halogen and the length of the alkyl chain.
Impact of Dihaloalkane Structure on Cross-Linking Efficacy
The reactivity of dihaloalkanes as cross-linking agents is governed by the leaving group ability of the halogen and the steric hindrance of the alkyl chain. Generally, the leaving group ability follows the trend I > Br > Cl > F. This suggests that diiodoalkanes are the most reactive, followed by dibromoalkanes and then dichloroalkanes. A more reactive dihaloalkane can lead to a higher cross-linking density under the same reaction conditions.
The length of the alkyl chain between the two halogen atoms also plays a crucial role. Shorter-chain dihaloalkanes, such as dichloroethane, are expected to form shorter, more rigid cross-links, potentially leading to a higher cross-link density and a more brittle material. Conversely, longer-chain dihaloalkanes, like 1,6-dichlorohexane, will create longer, more flexible cross-links, which can impart greater flexibility to the polymer network.
Quantitative Comparison of Dihaloalkane Efficacy
To provide a clear comparison, the following table summarizes key performance indicators for various dihaloalkanes used in the cross-linking of different polymers. The data has been compiled from multiple studies and normalized where possible to facilitate comparison.
| Dihaloalkane Cross-linker | Polymer | Swelling Ratio (%) | Tensile Strength (MPa) | Observations |
| 1,2-Dichloroethane | Polystyrene | 350 | 45 | Forms a relatively rigid network. |
| 1,4-Dichlorobutane | Polystyrene | 420 | 40 | Increased flexibility compared to 1,2-dichloroethane. |
| 1,6-Dichlorohexane | Polystyrene | 510 | 35 | Results in a more flexible, less tightly cross-linked network. |
| 1,2-Dibromoethane | Polystyrene | 310 | 50 | Higher reactivity of bromide leads to a higher cross-link density. |
| 1,4-Dibromobutane | Polyurethane | 250 | 55 | Effective in cross-linking polyurethanes with good mechanical properties.[1] |
| Dichloromethane | Styrenic Polymers | Lower Surface Area | - | Shorter chain length leads to narrower pores.[2] |
| 1,6-Dichlorohexane | Styrenic Polymers | Higher Surface Area | - | Longer chain length results in larger micropore volume.[2] |
Note: The data presented is a synthesis from multiple sources and should be considered as a relative comparison. Absolute values can vary depending on the specific polymer, reaction conditions, and measurement protocols.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of dihaloalkane cross-linking.
Swelling Ratio Determination
The swelling ratio is a measure of the extent of cross-linking; a lower swelling ratio generally indicates a higher cross-link density.
-
Sample Preparation: A known weight of the dried cross-linked polymer sample (W_d) is prepared.
-
Solvent Immersion: The sample is immersed in a suitable solvent (e.g., toluene (B28343) for polystyrene) at a constant temperature until equilibrium swelling is reached.
-
Weight Measurement: The swollen sample is removed from the solvent, excess surface solvent is quickly blotted away, and the swollen weight (W_s) is measured.
-
Calculation: The swelling ratio is calculated using the formula: Swelling Ratio (%) = [(W_s - W_d) / W_d] * 100.
Tensile Strength Measurement
Tensile strength provides information about the mechanical properties of the cross-linked polymer.
-
Specimen Preparation: Dog-bone shaped specimens of the cross-linked polymer are prepared according to standard methods (e.g., ASTM D638).
-
Testing: The specimen is mounted in a universal testing machine.
-
Stress Application: A uniaxial tensile load is applied to the specimen at a constant rate of extension until it fractures.
-
Data Acquisition: The stress and strain are recorded throughout the test. The tensile strength is the maximum stress the material can withstand before breaking.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is used to confirm the chemical changes occurring during the cross-linking reaction.
-
Sample Preparation: A small amount of the polymer (both before and after cross-linking) is prepared for analysis, typically as a thin film or mixed with KBr to form a pellet.
-
Spectral Acquisition: The FTIR spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
-
Analysis: The spectra of the un-cross-linked and cross-linked polymers are compared. The disappearance or appearance of specific peaks can confirm the cross-linking reaction. For example, in the Friedel-Crafts cross-linking of polystyrene, changes in the aromatic C-H out-of-plane bending region can indicate the formation of new substituted benzene (B151609) rings.[3]
Visualizing the Process and Chemistry
To better understand the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
Caption: Workflow for evaluating dihaloalkane cross-linking efficacy.
Caption: Mechanism of Friedel-Crafts cross-linking.
References
Unveiling the Transitory Players: A Guide to Validating Reaction Intermediates in 1,5-Dichloropentane Chemistry
For researchers, scientists, and drug development professionals, understanding the intricate dance of molecules during a chemical reaction is paramount. The fleeting existence of reaction intermediates holds the key to optimizing reaction pathways, maximizing yields, and designing novel synthetic routes. This guide provides a comparative analysis of methods to validate the transient species involved in the chemistry of 1,5-dichloropentane, a versatile bifunctional building block.
The reactions of this compound, such as its cyclization to form heterocyclic compounds, are presumed to proceed through specific intermediates. Validating the existence and structure of these short-lived species is crucial for a complete mechanistic understanding. This guide will delve into both computational and experimental approaches, offering a framework for researchers to probe these reactive entities.
Theoretical Validation: A Computational Microscope
In the absence of direct experimental observation, computational chemistry offers a powerful lens to visualize and analyze reaction intermediates and transition states. Density Functional Theory (DFT) and other quantum mechanical methods can model reaction pathways, providing key energetic and structural data.
A prime example is the intramolecular nucleophilic substitution of this compound with a nucleophile like a sulfide (B99878) ion to form a five-membered ring. Computational models can elucidate the energy profile of this SN2-type reaction, detailing the structure of the transition state and confirming the concerted nature of the bond formation and cleavage.
Table 1: Comparison of Computational Methods for Intermediate Validation
| Computational Method | Information Provided | Strengths | Limitations | Applicability to this compound |
| Density Functional Theory (DFT) | Reaction energy profiles, transition state geometries, activation energies, reaction kinetics. | High accuracy for a wide range of systems, computationally efficient compared to other high-level methods. | Choice of functional can impact accuracy, may not fully capture dynamic effects. | Highly applicable for modeling SN2 and other potential reaction pathways. |
| Empirical Valence Bond (EVB) | Free energy profiles of reactions in condensed phases, effects of solvent on reaction barriers. | Efficiently models reactions in solution, can be calibrated with experimental data. | Relies on parameterization, may not be as accurate for systems far from the training set. | Well-suited for studying the cyclization of this compound in different solvents. |
| Ab initio Molecular Dynamics (AIMD) | Dynamic evolution of the reacting system, lifetimes of intermediates. | Provides a dynamic picture of the reaction, can reveal unexpected reaction pathways. | Computationally very expensive, limited to short timescales. | Can be used to study the stability and dynamics of potential carbocation intermediates. |
Experimental Validation: Capturing the Fleeting Moment
Direct experimental detection of reaction intermediates is often challenging due to their short lifetimes and low concentrations. However, a variety of sophisticated techniques can provide compelling evidence for their existence.
Trapping Experiments: A common strategy involves introducing a "trapping" agent that reacts specifically with the suspected intermediate to form a stable, detectable product. For instance, if a carbocation intermediate were proposed in a reaction of this compound, a nucleophilic trap could be employed to capture it.
Spectroscopic Techniques: Time-resolved spectroscopic methods can monitor the evolution of reacting species in real-time. While challenging for fast reactions, techniques like ultrafast laser spectroscopy can provide snapshots of intermediates. For certain stable or persistent intermediates, Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) (for radical intermediates) spectroscopy can be invaluable. High-resolution rotational spectroscopy, while technically demanding, offers the potential to unambiguously identify the structure of gas-phase intermediates.
Kinetic Isotope Effect (KIE) Studies: Measuring the change in reaction rate upon isotopic substitution at a specific position in the reactant can provide insights into the transition state structure and bonding changes occurring during the rate-determining step, indirectly validating the proposed intermediate.
Experimental Protocols
Protocol 1: Computational Modeling of the Intramolecular SN2 Cyclization of this compound
-
Software: Gaussian, ORCA, or other quantum chemistry software package.
-
Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)).
-
Procedure:
-
Build the initial structures of the reactants (this compound and the nucleophile), the transition state, and the product (the cyclized molecule).
-
Perform geometry optimizations for all structures to find the lowest energy conformations.
-
Perform a transition state search (e.g., using the Berny algorithm) to locate the saddle point on the potential energy surface.
-
Verify the transition state by performing a frequency calculation, which should yield a single imaginary frequency corresponding to the reaction coordinate.
-
Calculate the intrinsic reaction coordinate (IRC) to confirm that the transition state connects the reactants and products.
-
Calculate the activation energy and reaction energy from the computed energies of the optimized structures.
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the reaction in solution.
-
Protocol 2: General Approach for a Trapping Experiment
-
Hypothesize Intermediate: Propose the structure of the likely reaction intermediate (e.g., a primary carbocation).
-
Select Trapping Agent: Choose a trapping agent that is highly reactive towards the hypothesized intermediate and will form a stable, characterizable product. The trap should not react significantly with the starting materials or other species in the reaction mixture.
-
Reaction Setup: Run the reaction of this compound under the desired conditions in the presence of a molar excess of the trapping agent.
-
Product Analysis: Analyze the reaction mixture using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the trapped product.
-
Control Experiments: Perform control experiments, such as running the reaction without the trapping agent and reacting the trapping agent with the starting materials alone, to ensure that the observed trapped product is indeed a result of the intermediate.
Visualizing Reaction Pathways and Workflows
Caption: Proposed SN2 reaction pathway for the cyclization of this compound.
Caption: A logical workflow for the validation of reaction intermediates.
The Dilemma of Dichloropentane: A Cost-Benefit Analysis for Large-Scale Synthesis
For researchers, scientists, and drug development professionals navigating the complexities of large-scale chemical synthesis, the choice of reagents is a critical decision with far-reaching implications for cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 1,5-dichloropentane as a key intermediate, comparing it with viable alternatives in the synthesis of piperidine (B6355638) derivatives, a common structural motif in pharmaceuticals.
This analysis delves into the economic, synthetic, safety, and environmental facets of employing this compound, offering a data-driven comparison to alternative dichlorinated alkanes and a distinct synthetic pathway—the hydrogenation of pyridine (B92270). By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide aims to equip decision-makers with the necessary information to make informed choices for their large-scale synthesis endeavors.
At a Glance: Performance Comparison
The following table summarizes the key performance indicators for this compound and its alternatives in the context of large-scale synthesis, particularly for piperidine derivatives.
| Feature | This compound | 1,4-Dichlorobutane (B89584) | 1,6-Dichlorohexane (B1210651) | Pyridine Hydrogenation |
| Primary Use | Synthesis of 5-membered rings (e.g., piperidine) | Synthesis of 4-membered rings (e.g., pyrrolidine), precursor for adiponitrile (B1665535) (Nylon 6,6) | Synthesis of 6-membered rings (e.g., hexamethylenediamine) | Synthesis of piperidine |
| Typical Yield | ~70-80% (for piperidine synthesis) | High (for specific applications) | High (for specific applications) | >98% |
| Key Cost Driver | Price of 1,5-pentanediol | Price of tetrahydrofuran (B95107) or 1,4-butanediol | Price of 1,6-hexanediol | Price of pyridine and catalyst |
| Safety Concerns | Flammable, toxic if swallowed, skin/eye irritant[1][2] | Flammable, skin/eye irritant, harmful to aquatic life[3][4] | Irritant, potential for harmful aquatic effects[5][6][7] | Flammable, toxic, requires high pressure H₂ |
| Environmental Impact | Harmful to aquatic life | Harmful to aquatic life with long-lasting effects | Potentially harmful to aquatic organisms with long-term effects | Use of heavy metal catalysts |
Cost-Benefit Analysis: A Deeper Dive
A thorough evaluation of this compound requires a multi-faceted approach, balancing its cost-effectiveness against its synthetic utility and its safety and environmental footprint.
Economic Considerations
The economic viability of using this compound in large-scale synthesis is primarily influenced by its market price and the efficiency of the reactions in which it is used.
Table 1: Cost Comparison of Dichloroalkanes
| Compound | Price per kg (approx.) | Key Raw Material for Synthesis |
| This compound | $6 - $10 | 1,5-Pentanediol |
| 1,4-Dichlorobutane | $3 - $5 | Tetrahydrofuran or 1,4-Butanediol |
| 1,6-Dichlorohexane | $4 - $7 | 1,6-Hexanediol |
Note: Prices are estimates and can vary based on supplier, purity, and market conditions.
While this compound is competitively priced, the overall cost-effectiveness hinges on the yield and reaction conditions of the specific synthesis. For instance, in the synthesis of piperidine derivatives, the yield using this compound is generally lower than the near-quantitative yields achieved through pyridine hydrogenation. This difference in yield can significantly impact the cost per kilogram of the final product, potentially offsetting the initial lower cost of the starting material.
Synthetic Utility and Performance
This compound is a versatile reagent for the synthesis of five-membered heterocyclic compounds, most notably piperidine and its derivatives. The primary synthetic route involves the reaction of this compound with a primary amine.
Alternative Synthetic Routes to Piperidine Derivatives:
-
From other Dichloroalkanes: While 1,4-dichlorobutane and 1,6-dichlorohexane are structurally similar, they are not direct substitutes for the synthesis of piperidines. They are primarily used for the synthesis of pyrrolidines (from 1,4-dichlorobutane) and caprolactam/hexamethylenediamine (from 1,6-dichlorohexane), respectively.
-
Pyridine Hydrogenation: This is a major industrial method for producing piperidine. It typically involves the catalytic hydrogenation of pyridine at elevated temperature and pressure. This method boasts very high yields and selectivity.
Table 2: Performance Comparison in Piperidine Synthesis
| Parameter | Synthesis via this compound | Synthesis via Pyridine Hydrogenation |
| Starting Materials | This compound, Primary Amine | Pyridine, Hydrogen |
| Catalyst | Often requires a base | Heterogeneous catalysts (e.g., Pd/C, Rh/C, Raney Ni) |
| Reaction Conditions | Milder temperature and pressure | High temperature and pressure |
| Reported Yield | ~70-80% | >98% |
| Byproducts | Salts (from the base) | Minimal |
Safety and Environmental Impact
The use of chlorinated alkanes in large-scale synthesis necessitates a careful consideration of their safety and environmental profiles.
Table 3: Safety and Environmental Profile
| Compound | Key Hazards | Environmental Fate |
| This compound | Flammable liquid and vapor, Toxic if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation[1][2] | Harmful to aquatic life. |
| 1,4-Dichlorobutane | Flammable liquid and vapor, Causes skin and serious eye irritation, May cause respiratory irritation, Harmful to aquatic life with long lasting effects[3][4] | Not readily biodegradable, poses a hazard to aquatic environments. LC50 for Pimephales promelas (fathead minnow) is 51.6 mg/L (96h)[3]. |
| 1,6-Dichlorohexane | Causes skin and eye irritation[5][6] | Insoluble in water, potentially harmful to aquatic life with long-term effects. |
All three dichlorinated alkanes present handling challenges and environmental risks. The choice between them from a safety and environmental perspective is not straightforward and depends on the specific process conditions and waste management capabilities. The pyridine hydrogenation route, while avoiding chlorinated intermediates, involves the use of high-pressure hydrogen and potentially hazardous catalysts.
Experimental Protocols
To provide a practical basis for comparison, this section outlines the methodologies for the synthesis of a representative piperidine derivative, N-benzylpiperidine, using this compound, and the industrial synthesis of piperidine via pyridine hydrogenation.
Synthesis of N-Benzylpiperidine from this compound
This protocol is based on a general method for the synthesis of N-heterocycles from dihaloalkanes and primary amines.
Materials:
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-transparent vessel, a mixture of this compound (1 mmol), benzylamine (1.2 mmol), and potassium carbonate (2.5 mmol) in water (3 mL) is prepared.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 150 °C) for a specified time (e.g., 20-30 minutes).
-
After cooling, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield N-benzylpiperidine.
A reported yield for a similar reaction is in the range of 70-80%.
Industrial Synthesis of Piperidine via Pyridine Hydrogenation
This protocol describes a typical industrial process for the hydrogenation of pyridine.
Materials:
-
Pyridine
-
Hydrogen gas
-
Palladium on carbon (Pd/C) catalyst (5%)
Procedure:
-
A high-pressure autoclave is charged with pyridine and the Pd/C catalyst.
-
The autoclave is sealed and purged with nitrogen, followed by hydrogen.
-
The reactor is pressurized with hydrogen to a specific pressure (e.g., 50-100 atm) and heated to a set temperature (e.g., 100-150 °C).
-
The reaction mixture is stirred vigorously to ensure efficient gas-liquid mixing.
-
The reaction is monitored by measuring hydrogen uptake.
-
Upon completion, the reactor is cooled, and the excess hydrogen is carefully vented.
-
The catalyst is removed by filtration.
-
The crude piperidine is purified by distillation.
This process typically achieves yields exceeding 98%.
Visualizing the Process
To better understand the workflows and the decision-making process, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of N-benzylpiperidine from this compound.
Caption: Industrial workflow for the synthesis of piperidine via pyridine hydrogenation.
References
- 1. Piperidine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,5-Dichloropentane: A Guide for Laboratory Professionals
The safe and compliant disposal of 1,5-Dichloropentane is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is a flammable liquid and vapor that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is also harmful to aquatic life with long-lasting effects.[1] Before handling, it is imperative to read the Safety Data Sheet (SDS) and be familiar with the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, eye protection, and face protection.[3]
-
Ventilation: Use only in a well-ventilated area, such as a chemical fume hood, to avoid breathing vapors.[1][3]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[1][3]
-
Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1][3]
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all local, regional, national, and international regulations.[1] It is classified as a halogenated organic waste and must be segregated from other waste streams.
-
Segregation:
-
Waste Collection:
-
Use a compatible container, such as a glass or polyethylene (B3416737) bottle or carboy, with a tightly fitting cap.[5][6] The container must be kept closed at all times except when adding waste.[5][7]
-
The exterior of the waste container must be clean and free of contamination.[8]
-
Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[8]
-
-
Labeling:
-
Storage:
-
Disposal Request:
-
Once the container is full (or within institutional time limits for storage), request a waste collection from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]
-
Spill Management
In the event of a this compound spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Eliminate Ignition Sources: Turn off any potential ignition sources.[1]
-
Containment: Use a spill kit with non-combustible absorbent materials like sand, earth, vermiculite, or diatomaceous earth to contain the spill.[1][5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed hazardous waste container.[3][5]
-
Decontamination: Clean the spill area with soap and water. Collect all decontamination materials as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and EHS department.
Quantitative Data for Disposal
| Parameter | Specification | Rationale |
| Waste Container Fill Level | ≤ 75% of total volume | To allow for expansion of liquids and vapors, preventing container rupture.[8] |
| EPA Hazardous Waste Code | Likely F002 | This code applies to spent halogenated solvents.[9] |
| Flash Point | 26 °C (78.8 °F) | Indicates high flammability, requiring storage away from heat and ignition sources.[10] |
| Storage Class | 3 - Flammable Liquids | Dictates specific storage requirements for flammable materials.[10] |
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. airgas.com [airgas.com]
- 2. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. benchchem.com [benchchem.com]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. nipissingu.ca [nipissingu.ca]
- 9. wku.edu [wku.edu]
- 10. This compound for synthesis 628-76-2 [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Dichloropentane
Essential safety protocols and logistical plans are critical for the safe handling and disposal of 1,5-Dichloropentane in a laboratory setting. This guide provides detailed procedural information to ensure the well-being of researchers, scientists, and drug development professionals.
This compound is a flammable liquid and vapor that is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to strict safety measures is paramount to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. It is crucial to use explosion-proof electrical, ventilating, or lighting equipment and non-sparking tools in the vicinity of this chemical.[2][4]
| Body Part | Recommended PPE | Material Compatibility & Standards |
| Eyes/Face | Safety glasses with side-shields or chemical goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] |
| Hands | Chemical-resistant gloves. | Butyl rubber, Neoprene, and Nitrile gloves are generally recommended for protection against a variety of chemicals.[5] However, it is crucial to consult the glove manufacturer's specific chemical resistance data for this compound. Thicker gloves provide greater chemical resistance but may impair dexterity.[5] |
| Body | Protective clothing to prevent skin exposure, such as a lab coat or chemical-resistant apron. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be required. | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] |
| Respiratory | Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used. | Based on the hazard and potential for exposure, select a respirator that meets the appropriate standard or certification.[2] |
Operational Plan for Handling this compound
Follow these step-by-step procedures for the safe handling of this compound:
-
Preparation:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Work in a well-ventilated area, preferably a certified chemical fume hood.[2][4]
-
Remove all potential ignition sources from the work area, including open flames, sparks, and hot surfaces.[2][4]
-
Use only non-sparking tools and ground/bond containers and receiving equipment to prevent static discharge.[4][6]
-
Don all required personal protective equipment as outlined in the table above.
-
-
Handling:
-
In Case of a Spill:
-
Evacuate the area and eliminate all ignition sources.[7]
-
Ventilate the area of the spill.
-
Contain the spill using a non-combustible absorbent material such as sand, earth, vermiculite, or diatomaceous earth.[2]
-
Use spark-proof tools to collect the absorbed material and place it in a suitable, closed container for disposal.[4][7]
-
Do not allow the spilled material to enter sewers or waterways.[2][8]
-
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.
-
Waste Collection:
-
Storage:
-
Disposal:
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C5H10Cl2 | CID 12353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. airgas.com [airgas.com]
- 3. This compound for synthesis 628-76-2 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. This compound 628-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. DICHLOROPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
